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Core Science & Biosynthesis

Foundational

Executive Summary: The Chemical Reality of Azetidine Carbamic Acids

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 3-Hydroxyazetidine-1-carboxylic Acid Derivatives In the realm of modern drug discovery, the azetidine ring has emerged as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 3-Hydroxyazetidine-1-carboxylic Acid Derivatives

In the realm of modern drug discovery, the azetidine ring has emerged as a privileged bioisosteric scaffold. It is frequently deployed to replace larger, more lipophilic heterocycles (such as piperidines or pyrrolidines) to reduce a drug candidate's LogP, enhance metabolic stability, and alter the 3D vectorial trajectory of substituents.

However, as a foundational point of scientific integrity, we must address a critical chemical reality: the free acid form of 3-hydroxyazetidine-1-carboxylic acid is a carbamic acid . Carbamic acids are inherently unstable under ambient conditions and spontaneously decarboxylate into the corresponding secondary amine and carbon dioxide. Consequently, in both literature and commercial pharmaceutical supply chains, this compound is exclusively utilized and referenced as its stable ester derivatives[1][2].

This whitepaper focuses on the industry-standard derivative: 1-Boc-3-hydroxyazetidine (tert-Butyl 3-hydroxyazetidine-1-carboxylate, CAS: 141699-55-0), detailing its physicochemical profile, self-validating synthetic workflows, and downstream applications in advanced therapeutics.

Physicochemical Profiling

Understanding the physicochemical properties of 1-Boc-3-hydroxyazetidine is essential for optimizing reaction conditions, predicting solubility during liquid-liquid extractions, and estimating its behavior in chromatographic purification. The presence of the tert-butoxycarbonyl (Boc) group provides a highly lipophilic handle, while the free hydroxyl group at the 3-position serves as a versatile nucleophile or oxidation target[3].

Table 1: Physicochemical Properties of 1-Boc-3-hydroxyazetidine

PropertyValueScientific Rationale / Source
IUPAC Name tert-Butyl 3-hydroxyazetidine-1-carboxylateStandardized nomenclature[PubChem][2]
CAS Number 141699-55-0Primary registry identifier[TCI][1]
Molecular Formula C8H15NO3[PubChem][2]
Molecular Weight 173.21 g/mol Low MW makes it an ideal fragment building block[2].
Physical State White to off-white solid/crystalSolid state at RT simplifies handling and weighing[TCI][1].
Melting Point 42.0 – 47.0 °CLow melting point; requires storage away from heat sources[1][4].
Boiling Point 253.7 ± 33.0 °C (at 760 mmHg)High BP indicates low volatility under standard conditions[4].
XLogP3 0.3Mildly lipophilic, ensuring excellent solubility in organic solvents (DCM, EtOAc)[2].
Topological Polar Surface Area 49.8 ŲOptimal TPSA for membrane permeability in downstream un-cleaved prodrugs[2].
H-Bond Donors / Acceptors 1 / 3The free -OH acts as the sole donor; carbonyl and ring nitrogen act as acceptors[2].

Experimental Workflows: Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and an in-process validation check.

Protocol A: Synthesis of 1-Boc-3-hydroxyazetidine from 3-Azetidinol

Causality: The starting material, 3-azetidinol hydrochloride, is highly polar, water-soluble, and incompatible with organic-phase transformations. Protecting the secondary amine with a Boc group neutralizes the salt and provides the necessary lipophilicity for organic synthesis[3][5].

  • Dissolution: Dissolve 1.0 equivalent of 3-azetidinol hydrochloride in a 1:1 mixture of 1,4-dioxane and deionized water.

    • Validation: Ensure complete dissolution to a clear, homogenous solution.

  • Neutralization: Add 2.5 equivalents of sodium bicarbonate (NaHCO3) portion-wise.

    • Causality: NaHCO3 neutralizes the HCl salt, freeing the amine for nucleophilic attack, while maintaining a mildly basic pH that prevents premature hydrolysis of the Boc anhydride.

    • Validation: Effervescence (CO2 gas evolution) will occur. Do not proceed until gas evolution completely ceases.

  • Protection: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc2O).

    • Causality: The low temperature controls the exothermic reaction and minimizes the formation of urea byproducts.

  • Propagation: Remove the ice bath and stir at room temperature for 15 hours[5].

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot at the baseline confirms complete conversion.

  • Isolation: Concentrate the mixture under reduced pressure to remove the dioxane. Extract the remaining aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Validation: A white to off-white crystalline solid should precipitate. A melting point check (42–47 °C) confirms the identity of 1-Boc-3-hydroxyazetidine[1].

Synthesis A 3-Azetidinol HCl (Highly Polar, Reactive) B Boc2O, NaHCO3 1,4-Dioxane/H2O (0°C to RT) A->B Amine Protection C 1-Boc-3-hydroxyazetidine (Stable, Organic Soluble) B->C Extraction & Isolation

Caption: Synthesis workflow of 1-Boc-3-hydroxyazetidine from 3-azetidinol hydrochloride.

Protocol B: Oxidation to 1-Boc-3-azetidinone

Causality: The oxidized ketone derivative (1-Boc-3-azetidinone) is a highly sought-after electrophile for reductive aminations. While traditional Swern oxidation is cited in literature[5], it requires cryogenic temperatures (-78 °C) and produces toxic dimethyl sulfide. A TEMPO/BAIB catalytic oxidation is a safer, more scalable alternative.

  • Initiation: Dissolve 1-Boc-3-hydroxyazetidine in dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of TEMPO (0.1 eq) and the terminal oxidant iodobenzene diacetate (BAIB, 1.1 eq) at room temperature.

    • Causality: TEMPO acts as the primary oxidant, which is continuously regenerated by the stoichiometric BAIB, avoiding heavy metal oxidants.

  • Propagation: Stir at room temperature for 4 hours.

    • Validation: Monitor by TLC (UV/KMnO4 stain). The alcohol precursor spot should be fully consumed.

  • Quench & Isolation: Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted oxidant. Extract with DCM, dry, and purify via silica gel chromatography.

    • Validation: LC-MS analysis will show a mass shift of -2 Da (loss of two protons), confirming the ketone formation.

Applications in Advanced Therapeutics

The structural rigidity and favorable physicochemical properties of 1-Boc-3-hydroxyazetidine make it a critical building block in the synthesis of several high-value therapeutic classes:

  • Bifunctional Degraders (PROTACs): 3-Hydroxyazetidine derivatives are utilized to construct the linker or the target-binding ligand in Proteolysis Targeting Chimeras (PROTACs). Specifically, they have been patented in the synthesis of Hypoxia-Inducible Factor 2 alpha (HIF-2α) inhibitors. These bifunctional compounds recruit the ubiquitin-proteasome system to degrade HIF-2α, a difficult-to-drug transcription factor implicated in renal cell carcinoma and colorectal cancer[Google Patents][6].

  • Kinase Inhibitors: The oxidized derivative, 1-Boc-3-azetidinone, is a key intermediate in the preparation of Janus kinase 3 (JAK3) inhibitors, which are critical targets for immunosuppression and the treatment of autoimmune disorders[Google Patents][5].

  • Antiviral Agents: Azetidine building blocks have been successfully incorporated into Respiratory Syncytial Virus (RSV) inhibitors, acting to lower viral load and inhibit L protein polymerization[Google Patents][7].

PROTAC N1 1-Boc-3-hydroxyazetidine (Building Block) N2 Oxidation / Substitution N1->N2 N3 HIF-2α Binding Domain N2->N3 Pharmacophore generation N4 Chemical Linker N3->N4 Conjugation N6 Bifunctional Degrader (Targeted Protein Degradation) N4->N6 Final Assembly N5 E3 Ligase Binder (CRBN) N5->N4 Conjugation

Caption: Integration of 3-hydroxyazetidine derivatives into bifunctional PROTAC workflows.

References

  • PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate (CID 2756801). National Center for Biotechnology Information. Available at:[Link]

  • Google Patents (CN111362852A).Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Google Patents (CN116789636A).Bifunctional compound, preparation method, pharmaceutical composition and application thereof.
  • Avanscure. 1-boc-3-hydroxyazetidine | CAS Number : 141699-55-0. Available at:[Link]

  • Google Patents (CN113149977A).Synthesis and Application of a Class of Respiratory Syncytial Virus Inhibitors.

Sources

Exploratory

3-Hydroxyazetidine-1-carboxylic Acid: Molecular Architecture, Stability Dynamics, and Synthetic Workflows

Executive Summary In modern drug discovery, azetidines—highly strained four-membered nitrogenous heterocycles—are increasingly deployed as metabolically stable, conformationally restricted bioisosteres for piperidines an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, azetidines—highly strained four-membered nitrogenous heterocycles—are increasingly deployed as metabolically stable, conformationally restricted bioisosteres for piperidines and morpholines. Among these, 3-hydroxyazetidine-1-carboxylic acid represents a fundamental structural core.

However, as an application scientist, I frequently observe a critical disconnect between theoretical compound design and bench-level reality: pure 3-hydroxyazetidine-1-carboxylic acid is a transient carbamic acid. It cannot be isolated or stored under standard conditions due to spontaneous decarboxylation[1]. Consequently, researchers must utilize its stable esterified derivatives (such as Boc or Cbz protections) to leverage its structural benefits in synthetic pipelines[2],[3]. This whitepaper dissects the physicochemical properties, the mechanistic causality behind its instability, and the field-proven protocols for synthesizing its stable surrogates.

Molecular Architecture & Physicochemical Properties

The theoretical parent structure of 3-hydroxyazetidine-1-carboxylic acid consists of a highly strained four-membered azetidine ring, substituted with a hydroxyl group (-OH) at the C3 position and a carboxylic acid group (-COOH) directly attached to the N1 position.

Because the carboxyl group is bonded directly to the nitrogen, the molecule is classified as an N-carboxylic acid, or carbamic acid [1]. This specific connectivity fundamentally alters its stability profile compared to standard C-carboxylic acids.

Quantitative Data: Molecular Weights of the Core and Derivatives

To facilitate accurate stoichiometric calculations, the quantitative data for the parent acid and its commercially viable, stable derivatives are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CIDPractical Laboratory Status
3-Hydroxyazetidine-1-carboxylic acid C₄H₇NO₃117.10N/ATransient / Unstable ; rapidly decarboxylates.
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1-Boc-3-hydroxyazetidine)C₈H₁₅NO₃173.212756801Stable ; primary building block in organic synthesis[2].
Benzyl 3-hydroxyazetidine-1-carboxylate (1-Cbz-3-hydroxyazetidine)C₁₁H₁₃NO₃207.2310081755Stable ; used for orthogonal deprotection strategies[3].
3-Hydroxyazetidine hydrochloride C₃H₈ClNO109.5511964319Stable ; precursor salt lacking the carboxylate group[4].

Mechanistic Insights: The Instability of N-Carboxylic Acids

A self-validating experimental design requires understanding why a reagent behaves the way it does. The inability to isolate pure 3-hydroxyazetidine-1-carboxylic acid is driven by the thermodynamic fragility of the carbamic acid moiety[1].

Carbamic acids possess a weak C–N bond and are highly susceptible to endothermic decomposition at room temperature[1]. The degradation mechanism typically proceeds via a nucleophilic or solvent-assisted concerted six-membered transition state, or through a short-lived zwitterionic intermediate[1],[5]. This results in the extrusion of carbon dioxide gas (CO₂) and the formation of the corresponding secondary amine (3-hydroxyazetidine).

Because the reaction is entropically driven by the release of CO₂ gas, it is practically irreversible under standard atmospheric conditions. Therefore, to utilize the 3-hydroxyazetidine-1-carboxylate framework, the carboxylic acid must be "masked" as an ester (e.g., a tert-butyl ester) to prevent the formation of the degradation-prone zwitterion[2],[5].

Decarboxylation A 3-Hydroxyazetidine-1-carboxylic acid (Unstable Carbamic Acid) B Concerted Transition State (Proton Transfer) A->B Thermal Instability (>280 K) C 3-Hydroxyazetidine (Secondary Amine) B->C D Carbon Dioxide (CO2 Extrusion) B->D

Caption: Decarboxylation pathway of 3-hydroxyazetidine-1-carboxylic acid into a secondary amine and CO2.

Experimental Workflows: Synthesis and Protection

To bypass the instability of the free acid, the standard industry protocol involves generating the azetidine ring and immediately trapping the reactive secondary amine with a protecting group, such as Di-tert-butyl dicarbonate (Boc₂O), to form the stable ester[6].

Protocol: Synthesis of 1-Boc-3-hydroxyazetidine (MW: 173.21 g/mol )

This workflow details the conversion of a benzhydryl-protected precursor into the stable Boc-protected derivative, ensuring the transient carbamic acid state is bypassed via direct esterification[6],[7].

Reagents & Materials:

  • 1-(Diphenylmethyl)-3-hydroxyazetidine (Starting Material)

  • 10% Palladium on Carbon (Pd/C catalyst)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Catalytic Hydrogenation (Deprotection): Dissolve 10.0 g (41.8 mmol) of 1-(diphenylmethyl)-3-hydroxyazetidine in 300 mL of methanol[6].

  • Catalyst Addition: Carefully add 10.0 g of 10% Pd/C catalyst to the solution under an inert atmosphere (Nitrogen/Argon) to prevent ignition[6].

  • Hydrogenolysis: Purge the reaction vessel with H₂ gas. Stir the mixture vigorously at room temperature under an H₂ atmosphere for 3 to 20 hours, monitoring the cleavage of the diphenylmethyl group via TLC or LC-MS[6],[7].

  • Filtration: Upon completion, purge the flask with Nitrogen. Remove the Pd/C catalyst via suction filtration through a Celite pad to yield the transient free amine in solution[6],[7].

  • In Situ Boc Protection: To the filtrate containing the free 3-hydroxyazetidine, immediately add 18.2 g (83.6 mmol) of Di-tert-butyl dicarbonate (Boc₂O)[6]. Stir at room temperature for 1 hour. Note: This step directly forms the stable tert-butyl ester, bypassing the unstable free carbamic acid.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 1:1 to 1:2) to afford 1-Boc-3-hydroxyazetidine as a white to off-white solid (Yield: ~97%)[6].

SynthesisWorkflow SM 1-(Diphenylmethyl)-3-hydroxyazetidine (Protected Precursor) Step1 Catalytic Hydrogenation (Pd/C, H2, MeOH) SM->Step1 Int 3-Hydroxyazetidine (Transient Free Amine) Step1->Int Cleavage of Diphenylmethyl Step2 Boc Protection (Boc2O, RT, 1h) Int->Step2 Prod 1-Boc-3-hydroxyazetidine (Stable Target, MW 173.21) Step2->Prod Direct Esterification (Trapping)

Caption: Synthetic workflow for generating stable 1-Boc-3-hydroxyazetidine derivatives.

Applications in Drug Development

The strategic use of protected 3-hydroxyazetidine-1-carboxylic acid derivatives allows medicinal chemists to incorporate the azetidine motif into active pharmaceutical ingredients (APIs). The four-membered ring lowers the overall lipophilicity (LogP) of drug candidates compared to larger heterocycles, often improving aqueous solubility and oral bioavailability. Furthermore, the hydroxyl group at the C3 position serves as a highly versatile synthetic handle for further functionalization, such as etherification, oxidation to a ketone (e.g., using TEMPO/NaClO)[7], or cross-coupling reactions.

References

  • PubChem: tert-butyl 3-hydroxyazetidine-1-carboxylate (CID 2756801). National Center for Biotechnology Information. URL:[Link]

  • PubChem: Benzyl 3-hydroxyazetidine-1-carboxylate (CID 10081755). National Center for Biotechnology Information. URL:[Link]

  • Grokipedia: Carbamic acid - Chemical Properties and Instability. URL:[Link]

  • PubMed Central (PMC): A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. URL:[Link]

  • Journal of the American Chemical Society: Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. URL:[Link]

Sources

Foundational

therapeutic potential of 3-Hydroxyazetidine-1-carboxylic acid in drug design

Strategic Integration of 3-Hydroxyazetidine-1-carboxylic Acid in Modern Drug Design: A Bioisosteric Paradigm Executive Summary In the contemporary landscape of medicinal chemistry, the drive to escape "flatland"—the over...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Integration of 3-Hydroxyazetidine-1-carboxylic Acid in Modern Drug Design: A Bioisosteric Paradigm

Executive Summary

In the contemporary landscape of medicinal chemistry, the drive to escape "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has catalyzed a renaissance in the use of saturated, sp3-rich heterocycles. As a Senior Application Scientist, I frequently guide discovery teams through the strategic deployment of 3-Hydroxyazetidine-1-carboxylic acid (and its protected derivatives, such as 1-Boc-3-hydroxyazetidine)[1]. This four-membered nitrogenous framework serves as a premier bioisostere for traditional piperidine, pyrrolidine, and morpholine rings[2],[3]. By fundamentally altering the physicochemical properties of a lead candidate—specifically by lowering basicity, reducing lipophilicity, and enforcing rigid bioactive conformations—this moiety directly addresses late-stage developability attrition[4].

Physicochemical Profiling & The Causality of Molecular Optimization

The decision to incorporate a 3-hydroxyazetidine motif is rarely arbitrary; it is a calculated intervention driven by quantum mechanics and thermodynamics. When a drug candidate exhibits high lipophilicity (LogP > 4) or excessive basicity (pKa > 10), it often suffers from rapid microsomal clearance, poor oral absorption, and off-target toxicities such as hERG channel blockade[5].

Replacing a standard six-membered piperidine with a 3-hydroxyazetidine ring fundamentally rewires the molecule's physicochemical profile[6].

The Causality of pKa Modulation: The smaller ring size of azetidine compresses the internal C-N-C bond angles. To compensate, the external orbitals containing the nitrogen lone pair adopt a higher s-character. Because s-electrons are held closer to the nucleus, the lone pair is less available for protonation, inherently lowering the pKa compared to unstrained amines[6]. Furthermore, the addition of the electron-withdrawing 3-hydroxyl group exerts a strong inductive effect (-I effect) through the sigma bonds, further depressing the pKa to the 8.5–9.0 range. This ensures a higher fraction of the drug exists in the neutral, membrane-permeable free-base form at physiological pH (7.4), drastically reducing phospholipidosis and hERG liabilities[5].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

Property Piperidine Pyrrolidine Azetidine 3-Hydroxyazetidine
Ring Size 6-membered 5-membered 4-membered 4-membered
pKa (Conjugate Acid) ~11.2 ~11.3 ~10.4 ~8.5 - 9.0
LogP (Parent Scaffold) ~1.5 ~1.3 ~0.1 ~ -0.5
Ring Strain (kcal/mol) ~0.1 ~6.0 ~26.0 ~26.0

| Metabolic Liability | High (Iminium formation) | Moderate | Low | Very Low |

BioisostereLogic Problem Suboptimal PK Profile (High Lipophilicity / Rapid Clearance) Intervention Bioisosteric Replacement (3-Hydroxyazetidine Motif) Problem->Intervention Mech1 Increased sp3 Fraction (Fsp3 > 0.4) Intervention->Mech1 Mech2 Reduced LogD (Lower Lipophilicity) Intervention->Mech2 Mech3 Altered Basic pKa (Reduced hERG liability) Intervention->Mech3 Outcome1 Enhanced Aqueous Solubility Mech1->Outcome1 Outcome2 Improved Metabolic Stability Mech2->Outcome2 Outcome3 Decreased Off-Target Toxicity Mech3->Outcome3

Logical framework of bioisosteric replacement using 3-hydroxyazetidine to optimize PK profiles.

Synthetic Workflows & Self-Validating Protocols

The utility of 3-hydroxyazetidine-1-carboxylic acid derivatives (often utilized as non-proteinogenic amino acids or N-Boc protected intermediates) lies in their orthogonal reactivity[7]. The secondary hydroxyl group serves as a vector for etherification, while the carboxylic acid/amine termini allow for peptide coupling[8].

To ensure scientific integrity, every protocol executed in the lab must be an internally controlled, self-validating system.

Protocol 1: Stereospecific Etherification via Mitsunobu Reaction

Objective: Synthesize an aryl ether linkage at the C3 position of 1-Boc-3-hydroxyazetidine. Causality: The Mitsunobu reaction is selected over standard SN2 alkylation because it avoids the generation of a highly basic alkoxide intermediate. In highly strained four-membered rings (26 kcal/mol strain), strong bases can trigger unwanted ring-opening or elimination pathways. Self-Validating Methodology:

  • Preparation: Dissolve 1.0 eq of 1-Boc-3-hydroxyazetidine, 1.2 eq of the target phenol, and 1.5 eq of Triphenylphosphine (PPh3) in anhydrous THF at 0°C under argon.

  • Activation: Dropwise addition of 1.5 eq Diisopropyl azodicarboxylate (DIAD).

  • Validation Controls (Critical):

    • Positive Control: Run a parallel reaction using 4-nitrophenol to confirm reagent efficacy (color change from yellow to colorless indicates successful phosphonium intermediate formation).

    • Negative Control (-DIAD): Run a parallel reaction omitting DIAD. If the ether product forms in this cohort, it invalidates the Mitsunobu mechanism, indicating an alternative, likely artifactual, nucleophilic aromatic substitution pathway.

  • Isolation: Warm to room temperature, stir for 12 hours, quench with water, extract via EtOAc, and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) of the synthesized azetidine derivative.
Causality:  Piperidines possess a contiguous 

system prone to Cytochrome P450 (CYP)-mediated

-oxidation, leading to reactive iminium ions and rapid clearance. Azetidines lack this contiguous geometry, rendering them highly resistant to oxidative metabolism. Self-Validating Methodology:
  • Incubation Setup: Prepare a 1 µM solution of the azetidine compound in 100 mM phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Validation Splitting: Divide the master mix into two cohorts: "+NADPH" and "-NADPH". The "-NADPH" cohort acts as a self-validating negative control to differentiate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Reference Benchmarking: Run parallel assays with Verapamil (High Clearance Positive Control) and Warfarin (Low Clearance Negative Control) to validate the metabolic competence of the specific HLM batch.

  • Initiation & Quenching: Initiate the "+NADPH" cohort with 1 mM NADPH. At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

MicrosomalAssay Prep Prepare 1 µM Azetidine Compound + Internal Controls Microsomes Add Human Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes Split Split into +NADPH and -NADPH (Validation) Cohorts Microsomes->Split Incubate Time-Course Incubation (0, 15, 30, 45, 60 min) Split->Incubate Quench Quench with Cold Acetonitrile (Contains Internal Standard) Incubate->Quench LCMS LC-MS/MS Analysis (Calculate Intrinsic Clearance) Quench->LCMS

Self-validating experimental workflow for assessing the microsomal stability of azetidine analogs.

Case Studies in Target-Specific Drug Design

The theoretical benefits of 3-hydroxyazetidine-1-carboxylic acid translate directly into clinical efficacy across diverse therapeutic areas:

  • Oncology (STAT3 Inhibitors): In the development of small-molecule STAT3 inhibitors, replacing highly lipophilic and metabolically unstable salicylic acid/piperidine moieties with azetidine amides resulted in a profound increase in cellular potency. The azetidine core provided the exact spatial geometry required to inhibit STAT3 DNA-binding activity while simultaneously improving membrane permeability and drug-like properties[9].

  • Infectious Disease (Antibacterial Agents): The ongoing crisis of antimicrobial resistance has necessitated the modification of existing antibiotic scaffolds. 3-Hydroxyazetidine hydrochloride is now a critical building block in the synthesis of next-generation fluoroquinolones and novel azetidine-pyridazine scaffolds. The incorporation of the azetidine moiety alters the compound's basicity just enough to evade bacterial efflux pumps while maintaining the binding affinity required to inhibit DNA gyrase[8].

Conclusion

The integration of 3-hydroxyazetidine-1-carboxylic acid into a drug discovery pipeline is a masterclass in rational molecular design. By leveraging its unique ring strain, reduced lipophilicity, and attenuated basicity, medicinal chemists can systematically engineer out the metabolic and toxicological liabilities that plague traditional saturated heterocycles. When paired with rigorous, self-validating experimental workflows, this bioisostere represents a highly reliable vehicle for advancing robust clinical candidates.

References

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design | thieme-connect.de | 2

  • Examples of azetidine-based bioisosters | researchgate.net | 3

  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery | nbinno.com |8

  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists | nih.gov | 7

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | nih.gov | 4

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | nih.gov | 9

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone | google.com | 1

  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives | researchgate.net | 6

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design | acs.org | 5

Sources

Exploratory

CAS registry number for 3-Hydroxyazetidine-1-carboxylic acid derivatives

This technical guide details the registry, synthesis, and application of 3-Hydroxyazetidine-1-carboxylic acid derivatives , a critical class of strained heterocycles used as bioisosteres and building blocks in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the registry, synthesis, and application of 3-Hydroxyazetidine-1-carboxylic acid derivatives , a critical class of strained heterocycles used as bioisosteres and building blocks in modern drug discovery (e.g., JAK inhibitors like Baricitinib).

Part 1: Executive Summary & Registry Data

3-Hydroxyazetidine derivatives function as versatile pharmacophores in medicinal chemistry.[1][2] The azetidine ring offers a rigid, low-molecular-weight scaffold that lowers lipophilicity (LogD) compared to larger rings like piperidine, while the 3-hydroxyl group provides a vector for further functionalization or solubility enhancement.[1][2]

The primary derivatives are carbamates (esters of 3-hydroxyazetidine-1-carboxylic acid), which serve as protected intermediates during the synthesis of complex APIs.[1][2]

Master Registry Table
Compound NameCommon AbbreviationCAS Registry No.FormulaMW ( g/mol )Key Application
tert-Butyl 3-hydroxyazetidine-1-carboxylate 1-Boc-3-hydroxyazetidine 141699-55-0 C₈H₁₅NO₃173.21Primary building block for Baricitinib; PROTAC linker.[1][2][3]
Benzyl 3-hydroxyazetidine-1-carboxylate 1-Cbz-3-hydroxyazetidine 128117-22-6 C₁₁H₁₃NO₃207.23Orthogonal protection for peptide synthesis.[1][2]
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate 1-Fmoc-3-hydroxyazetidine 886510-13-0 C₁₈H₁₇NO₃295.33Solid-phase synthesis (SPPS) compatible.[1][2]
3-Hydroxyazetidine hydrochloride 3-Hydroxyazetidine HCl 18621-18-6 C₃H₇NO[1][2][4]·HCl109.55Parent salt; precursor to all above derivatives.
1-Benzhydryl-3-hydroxyazetidine N-Benzhydryl precursor 18621-17-5 C₁₆H₁₇NO239.31Stable intermediate in industrial manufacturing.[1][2]

Part 2: Synthesis & Manufacturing Logic

The synthesis of 3-hydroxyazetidine-1-carboxylic acid derivatives typically bypasses the unstable "free acid" form.[1][2] Instead, the azetidine core is constructed first (often with a benzyl/benzhydryl protecting group), followed by a "protecting group swap" to the desired carbamate (Boc/Cbz).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the industrial route from commodity chemicals (Epichlorohydrin) to the high-value Boc-protected intermediate.

SynthesisPathway Epi Epichlorohydrin (Starting Material) Inter1 1-Benzhydryl-3-hydroxyazetidine (CAS: 18621-17-5) Epi->Inter1 Cyclization (aq. solvent, heat) Benz Benzhydrylamine (or Benzylamine) Benz->Inter1 Salt 3-Hydroxyazetidine HCl (CAS: 18621-18-6) Inter1->Salt Hydrogenolysis (H2, Pd/C, HCl) BocDeriv 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0) Salt->BocDeriv Boc Protection (Boc2O, Base)

Figure 1: Industrial synthesis workflow converting acyclic precursors into the 1-Boc-3-hydroxyazetidine scaffold.[1][2][5]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-Boc-3-hydroxyazetidine (CAS 141699-55-0) from the hydrochloride salt.[1][2] Rationale: This protocol is preferred over direct cyclization methods for laboratory scale because it ensures high enantiomeric purity (if starting from chiral precursors) and avoids the formation of polymeric byproducts common in direct epichlorohydrin reactions.

Reagents & Setup
  • Substrate: 3-Hydroxyazetidine HCl (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Neutralization: Suspend 3-Hydroxyazetidine HCl in DCM (10 mL/g) at 0°C. Slowly add TEA (2.5 eq) dropwise. Observation: The suspension should clear as the free amine is liberated.

  • Protection: Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes. Maintain temperature < 5°C to prevent exothermic runaway.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM, Stain: Ninhydrin). The starting amine spot (baseline) should disappear.

  • Workup: Wash the organic layer with 1M citric acid (removes unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The product typically solidifies as a white/off-white solid (mp: 42–44°C).

Critical Control Point: Ensure the pH remains basic (>8) during Boc addition. If the pH drops, the amine protonates and reaction stalls.

Part 4: Applications in Drug Discovery

The primary utility of 1-Boc-3-hydroxyazetidine is as a precursor to 1-Boc-3-azetidinone (CAS 398489-26-4), a reactive ketone used to install the azetidine ring into drugs like Baricitinib (Olumiant).[1][2]

Reaction Logic: The Baricitinib Connection

The 3-hydroxy group is oxidized to a ketone, which then undergoes a Horner-Wadsworth-Emmons (HWE) reaction.[1][2]

ApplicationLogic BocOH 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0) Ketone 1-Boc-3-azetidinone (CAS: 398489-26-4) BocOH->Ketone Oxidation (TEMPO/NaClO or Swern) Olefin Cyanomethylene Intermediate (Baricitinib Precursor) Ketone->Olefin HWE Reaction (Diethyl cyanomethylphosphonate) Drug Baricitinib (JAK Inhibitor) Olefin->Drug Multiple Steps (Deprotection, SnAr)

Figure 2: Strategic role of 3-hydroxyazetidine derivatives in the synthesis of JAK inhibitors.[1]

Safety & Handling
  • Hazards: 1-Boc-3-hydroxyazetidine is classified as an Irritant .[1][2] It causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[6]

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under basic conditions; the Boc group is acid-labile (cleaves with TFA/HCl).[1]

References

  • Synthesis of Baricitinib Intermediates: Cui, X., et al.[7] "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[7] BMC Chemistry, 2019.[1]

  • Registry Data (1-Boc-3-hydroxyazetidine): PubChem Compound Summary for CID 11625902.[1][2][1]

  • Registry Data (1-Cbz-3-hydroxyazetidine): Sigma-Aldrich Product Sheet for CAS 128117-22-6.[1][2][8][1]

  • Oxidation Protocols: Glawar, A. F., et al. "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists."[9] ChemMedChem, 2013.[9]

Sources

Foundational

The Azetidine Advantage: 3-Hydroxyazetidine-1-Carboxylic Acid in Chiral Synthesis

This guide provides an in-depth technical analysis of 3-Hydroxyazetidine-1-carboxylic acid derivatives (specifically the N-protected forms like tert-butyl esters, commonly known as N-Boc-3-hydroxyazetidine). It addresses...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Hydroxyazetidine-1-carboxylic acid derivatives (specifically the N-protected forms like tert-butyl esters, commonly known as N-Boc-3-hydroxyazetidine). It addresses the structural paradox of the molecule (achiral core vs. chiral utility), its synthesis, and its critical role in modern medicinal chemistry as a scaffold for "escaping flatland."

Executive Summary: The "Magic Methyl" of Heterocycles

In modern drug discovery, the "escape from flatland" (increasing Fsp³ fraction) is a dominant strategy to improve solubility and metabolic stability while reducing off-target toxicity. 3-Hydroxyazetidine-1-carboxylic acid derivatives (specifically 1-Boc-3-hydroxyazetidine , CAS: 141699-55-0) have emerged as a premier scaffold in this domain.

While the core 3-hydroxyazetidine structure is achiral (meso) due to a plane of symmetry, it acts as a privileged pro-chiral scaffold . It serves as the gateway to complex chiral architectures, including 3-hydroxyazetidine-2-carboxylic acids (peptide isosteres) and enantiopure 2-substituted azetidines. This guide dissects its synthesis, the generation of chirality from its achiral core, and its application in high-value peptidomimetics.[1]

Key Physicochemical Advantages
PropertyEffect on Drug Design
Ring Strain ~26 kcal/mol. High reactivity for ring-opening or functionalization, yet stable enough for standard coupling.
Pucker Angle The ring is not planar; it puckers (~30°), creating unique vectors for substituent display compared to pyrrolidines.
Lipophilicity Lowers LogP significantly compared to cyclopentane/pyrrolidine analogs (∆LogP ≈ -1.0), improving water solubility.
H-Bonding The 3-OH group acts as both a donor and acceptor, critical for specific receptor binding (e.g., glutamate receptors).

The Chirality Paradox: From Achiral Core to Chiral Building Block

It is critical to distinguish between the commercially available core and the chiral derivatives synthesized from it.

The Core: 1-Boc-3-hydroxyazetidine (Achiral)

The parent compound, 1-(tert-butoxycarbonyl)-3-hydroxyazetidine , possesses a plane of symmetry passing through the nitrogen and C3 carbon. Therefore, it is achiral .

  • Role: It is a pro-chiral substrate. Chirality is introduced via:

    • Desymmetrization: Substitution at C2 or C4 breaks the symmetry.

    • Stereoselective Functionalization: Converting the hydroxyl group to a leaving group and displacing it with a chiral nucleophile, or oxidizing to the ketone and performing asymmetric reduction.

The True Chiral Derivatives: Azetidine-2-Carboxylic Acids

When the user refers to "chiral building blocks" in this family, they often refer to 3-hydroxyazetidine-2-carboxylic acid derivatives. These are cyclic analogues of serine or threonine and are inherently chiral.

  • (2S, 3R)-Isomers: Found in natural products like Polyoxypeptin and Mugineic acid .

  • Application: Used as conformationally restricted amino acids in peptide synthesis to lock secondary structures (β-turns).

Synthetic Protocols

Protocol A: Industrial Synthesis of N-Boc-3-hydroxyazetidine

Rationale: This route avoids expensive chiral starting materials, utilizing the reactivity of epichlorohydrin.

Reagents: Epichlorohydrin, Benzylamine, NaH, (Boc)₂O, Pd/C, H₂.

  • Ring Opening: React benzylamine (1.0 eq) with epichlorohydrin (1.1 eq) in water/methanol at 0°C. The amine opens the epoxide to form 1-amino-3-chloro-2-propanol intermediate.

  • Cyclization: Heat the intermediate in water (90-100°C) for 24-48 hours. The internal nucleophilic attack of the secondary amine displaces the chloride, forming 1-benzyl-3-hydroxyazetidine .

    • Note: This step is sensitive to concentration; high dilution favors cyclization over polymerization.

  • Protection Exchange (One-Pot):

    • Dissolve 1-benzyl-3-hydroxyazetidine in MeOH.

    • Add (Boc)₂O (1.1 eq) and Pd/C (10 wt%).

    • Hydrogenate (H₂, 1-3 atm). The benzyl group is cleaved (hydrogenolysis), and the free amine is immediately trapped by the Boc anhydride.

  • Purification: Filter catalyst, concentrate, and recrystallize from EtOAc/Hexane.

    • Yield: Typically >85% overall.[2][3]

Protocol B: Synthesis of Chiral (2S,3S)-3-Hydroxyazetidine-2-Carboxylic Acid

Rationale: This transforms the achiral concept into a specific chiral building block using the "Chiral Pool" (L-Aspartic Acid).

  • Starting Material: N-Boc-L-Aspartic acid .

  • Cyclization: Activation of the β-carboxyl group (via mixed anhydride) followed by reduction generates the aldehyde, which undergoes reductive amination/cyclization (often requiring specific protecting group manipulations like O-TBS).

  • Hydroxylation: Stereoselective oxidation or starting from chiral sugar derivatives (e.g., from D-glucose as per Fleet et al.).

Visualizing the Chemical Logic

The following diagram illustrates the transformation of the achiral core into high-value chiral scaffolds.

AzetidinePathways Fig 1. Divergent Synthesis: From Achiral Precursors to Chiral Building Blocks Epichlo Epichlorohydrin (Achiral Start) BenzylAze 1-Benzyl-3-hydroxyazetidine Epichlo->BenzylAze Benzylamine, Cyclization BocAze N-Boc-3-hydroxyazetidine (The Core Scaffold) BenzylAze->BocAze H2, Pd/C, (Boc)2O Ketone N-Boc-Azetidin-3-one BocAze->Ketone Swern Oxidation AzeCOOH (2S)-Azetidine-2-carboxylic acid (Peptide Isostere) BocAze->AzeCOOH C2-Lithiation / CO2 Trapping (Requires Chiral Ligand) ChiralAlcohol Chiral 3-Substituted Azetidine (Asymmetric Reduction) Ketone->ChiralAlcohol CBS Catalyst (Enantioselective)

Caption: Figure 1 outlines the synthesis of the N-Boc core and its divergence into chiral derivatives via oxidation/reduction or C2-lithiation.

Applications in Drug Discovery[1][4][5]

Peptidomimetics and β-Turn Inducers

The 3-hydroxyazetidine-2-carboxylic acid scaffold is a rigid analogue of serine.

  • Mechanism: Incorporating this unit into a peptide backbone restricts the

    
     and 
    
    
    
    torsion angles.
  • Result: It stabilizes type II β-turns , crucial for receptor recognition in GPCR ligands. The 3-OH group provides a handle for further functionalization (e.g., glycosylation) without altering the backbone conformation.

The "Azetidine Switch" in SAR Studies

Replacing a pyrrolidine or piperidine ring with 3-hydroxyazetidine often solves DMPK (Drug Metabolism and Pharmacokinetics) issues.

  • Case Study: In the development of fluoroquinolone antibiotics, the 3-hydroxyazetidine moiety at the C7 position improves activity against Gram-positive bacteria while enhancing water solubility compared to the pyrrolidine analog.

  • Solubility: The high polarity of the 3-OH group combined with the lower lipophilicity of the 4-membered ring drastically lowers LogD.

Detailed Experimental Protocol: Mitsunobu Inversion

Use Case: Inverting the stereochemistry of a chiral alcohol derivative or introducing a nucleophile with specific stereocontrol.

Objective: Convert N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine (Prototype for ether synthesis).

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Dissolution: Add N-Boc-3-hydroxyazetidine (1.0 eq, 5 mmol), Triphenylphosphine (PPh₃, 1.2 eq), and Phenol (1.1 eq) in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 15 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent hydrazine byproduct formation.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter.

  • Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexane).

References

  • Synthesis of 3-Hydroxyazetidine Precursors

    • ChemicalBook. (2024). "1-N-Boc-3-hydroxyazetidine synthesis and spectral data." Retrieved from

  • Chiral Azetidine Carboxylic Acids

    • Glawar, A. F., et al. (2013).[4] "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists." ChemMedChem, 8(4), 658-666.[4] Retrieved from

  • Azetidine-2-carboxylic Acid in Synthesis

    • Pronina, Y. A., et al. (2025).[5] "Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis." ResearchGate.[5] Retrieved from

  • Commercial Availability & Properties

    • Sigma-Aldrich. "1-Boc-3-hydroxyazetidine Product Information."[6] Retrieved from [6]

    • CymitQuimica. "1-N-Boc-3-hydroxyazetidine Technical Data." Retrieved from

Sources

Exploratory

Metabolic Stability of Azetidine-Based Carboxylic Acids: A Technical Guide

Executive Summary: The Strain-Stability Paradox In modern drug discovery, the "escape from flatland" has driven a shift from aromatic rings to saturated heterocycles ( enrichment). Azetidine-based carboxylic acids (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strain-Stability Paradox

In modern drug discovery, the "escape from flatland" has driven a shift from aromatic rings to saturated heterocycles (


 enrichment). Azetidine-based carboxylic acids (e.g., azetidine-3-carboxylic acid) have emerged as premier bioisosteres for proline, cyclobutane, and gem-dimethyl groups. They offer a unique combination of low lipophilicity (LogD) , high metabolic stability  relative to larger rings, and rigid vector alignment .

However, these benefits come with a hidden "tax": Ring Strain (~26 kcal/mol) . While azetidines are generally resistant to oxidative CYP450 metabolism, they introduce specific metabolic liabilities—primarily acyl glucuronidation and nucleophilic ring opening —that are often overlooked in standard screens.

This guide details the metabolic fate of these scaffolds, providing a mechanistic understanding of their clearance and actionable protocols for optimization.[1]

Mechanistic Analysis of Metabolic Pathways

The metabolic profile of azetidine-based carboxylic acids is governed by two competing factors: the steric/electronic environment of the carboxylic acid and the electrophilicity of the strained ring.

Pathway A: Acyl Glucuronidation (The Primary Clearance Vector)

For azetidine-carboxylic acids, particularly those where the nitrogen is capped (e.g., amides, sulfonamides) or part of a zwitterion, Phase II conjugation is often the dominant clearance mechanism.

  • Mechanism: UGTs (UDP-glucuronosyltransferases) transfer glucuronic acid to the carboxylic acid, forming an acyl glucuronide (AG) .

  • The Liability: Unlike ether glucuronides, acyl glucuronides are reactive electrophiles. They can undergo:

    • Hydrolysis: Releasing the parent drug (futile cycle).

    • Acyl Migration: Isomerization to 2-, 3-, and 4-O-acyl glucuronides, which are resistant to

      
      -glucuronidase and accumulate.
      
    • Covalent Binding: Nucleophilic attack by plasma protein lysine residues (Schiff base formation) leads to immune-mediated idiosyncratic toxicity (IADRs).

  • Azetidine Specifics: The rigidity of the azetidine ring often exposes the carboxylate to UGTs more effectively than flexible alkyl chains. However, the small size of the ring means there is often insufficient steric bulk to prevent the formation of the AG, unlike in adamantane or tert-butyl acids.

Pathway B: GST-Mediated Ring Opening (The "Hidden" Trap)

Azetidines are distinct from pyrrolidines due to their high ring strain. While stable under standard conditions, specific substitutions can activate the ring toward nucleophilic attack.

  • Mechanism: Glutathione S-Transferases (GSTs), particularly GSTM1 and GSTP1, can catalyze the attack of Glutathione (GSH) on the

    
    -carbon of the azetidine ring.
    
  • Outcome: Ring opening results in a linear amino-thioether conjugate.

  • Risk Factor: This is most prevalent in spiro-azetidines or azetidines with electron-withdrawing groups on the nitrogen (e.g., sulfonamides, carbamates) which increase the electrophilicity of the

    
    -carbons.
    
  • Case Study: AZD1979. This spiro-azetidine underwent GST-mediated ring opening without prior CYP bioactivation, a rare mechanism that confounded early metabolic predictions (See References).

Pathway C: Oxidative Metabolism (CYP450)

Azetidines are generally less liable to CYP oxidation than pyrrolidines or piperidines.

  • 
    -Carbon Oxidation:  The high ionization potential of the azetidine nitrogen and the unfavorable geometry of the transition state (requiring planarity) suppress 
    
    
    
    -carbon hydroxylation.
  • N-Oxidation: Possible but often minor compared to conjugation pathways.

Visualization: Metabolic Fate Decision Tree

AzetidineMetabolism Parent Azetidine-COOH (Parent Drug) UGT UGT Enzymes (Phase II) Parent->UGT Primary Route GST GST Enzymes (Cytosolic) Parent->GST If Ring Activated CYP CYP450 (Phase I) Parent->CYP Minor Route AG 1-O-Acyl Glucuronide (Reactive Electrophile) UGT->AG RingOpen GSH Conjugate (Linear Thioether) GST->RingOpen OxMet Hydroxylated/N-Oxide Metabolites CYP->OxMet ProteinAdduct Covalent Protein Binding (Toxicity Risk) AG->ProteinAdduct Acyl Migration Excretion Renal/Biliary Elimination AG->Excretion Hydrolysis/Stable RingOpen->Excretion

Caption: Figure 1. Metabolic divergence of azetidine carboxylic acids. Note the dominance of UGT pathways and the conditional risk of GST-mediated ring opening.

Structural Optimization Strategies

To mitigate the risks identified above, employ the following structural modifications during Lead Optimization (LO).

LiabilityStructural Modification StrategyRationale
Acyl Glucuronidation

-Methylation
(e.g., 3-methyl-azetidine-3-COOH)
Increases steric hindrance around the carbonyl, reducing UGT affinity and increasing the half-life of any AG formed (reducing reactivity).
Acyl Glucuronidation Bioisosteric Replacement Replace -COOH with a tetrazole, squaric acid, or acyl sulfonamide. These retain acidity but are poor substrates for UGTs.
Ring Opening (GST) Reduce N-EWG Strength If N-linked to a strong EWG (e.g., sulfonyl), the ring carbons become electrophilic. Switch to an amide or alkyl group if SAR permits.
Ring Opening (GST) C3-Fluorination Introducing Fluorine at C3 (gem-difluoro) lowers the pKa of the amine (if basic) and alters the ring pucker, potentially reducing GST active site fit.
Oxidative Stability Bridgehead Blocking If using bridged azetidines (e.g., azabicyclo[1.1.1]pentane), block bridgeheads to prevent radical abstraction.

Experimental Protocols

Trustworthy data requires rigorous assay design. Standard stability screens often miss the nuances of acyl glucuronide reactivity and GST opening.

Protocol 1: Assessment of Acyl Glucuronide Reactivity ( Method)

Determine if your metabolite is a "safe" glucuronide or a "reactive" one.

  • Biosynthesis: Incubate parent compound (10 µM) with human liver microsomes (HLM) + UDPGA (cofactor) + Alamethicin (pore former) for 60 min.

  • Isolation: Quench with acetonitrile, centrifuge, and isolate the AG via semi-prep HPLC.

  • Degradation Assay:

    • Resuspend purified AG in phosphate buffer (pH 7.4, 37°C).

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Analysis: LC-MS/MS. Monitor for disappearance of 1-O-acyl glucuronide and appearance of isomers (2/3/4-O-acyl) vs. hydrolysis (parent).

  • Interpretation:

    • 
       hr + Isomerization: High Risk  (Reactive).
      
    • 
       hrs or pure hydrolysis: Low Risk .
      
Protocol 2: Glutathione (GSH) Trapping for Ring Opening

Detects electrophilic ring opening (GST-mediated or chemical).

  • Incubation System:

    • Test A: Human Liver Cytosol (HLC) + GSH (5 mM). Tests for enzymatic GST activity.

    • Test B: Buffer (pH 7.4) + GSH (5 mM). Tests for chemical instability.

  • Substrate: 10 µM azetidine compound.

  • Duration: 2 hours at 37°C.

  • Analysis:

    • LC-MS/MS (Neutral Loss scan for 129 Da or Precursor Ion scan for GSH fragment m/z 308).

    • Look for [M + 307]+ adducts (Parent + GSH).

  • Critical Check: If adducts appear in HLC but not Buffer, the instability is enzyme-mediated (GST).

References

  • Stephens, C. E., et al. (2022). Azetidines in Drug Discovery: From Auxiliary to Scaffold. Journal of Medicinal Chemistry. Link

  • Dowsland, M., et al. (2019).[2] Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1302-1312. Link

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

  • Pike, A., et al. (2015). Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct. Chemical Research in Toxicology, 28(5). Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8900-8939. (Provides comparative context for 4-membered ring stability). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester

Introduction 3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester, commonly known as N-Boc-3-hydroxyazetidine, is a pivotal building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester, commonly known as N-Boc-3-hydroxyazetidine, is a pivotal building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure is distinguished by a strained four-membered azetidine ring, a feature known to impart unique conformational constraints and metabolic stability to drug candidates.[2] The ring contains a hydroxyl group at the 3-position, which serves as a versatile handle for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, ensuring controlled reactivity during multi-step syntheses.[2] This intermediate is integral to the synthesis of a wide array of pharmaceuticals, including novel antibiotics and therapeutics targeting the central nervous system.[1][3]

This document provides a detailed guide to the most common and efficient protocols for the synthesis of N-Boc-3-hydroxyazetidine, designed for researchers, chemists, and professionals in drug development. It emphasizes the underlying chemical principles, provides step-by-step methodologies, and compares different strategic approaches to inform route selection for both laboratory and industrial-scale production.

Strategic Approaches to Synthesis

The synthesis of N-Boc-3-hydroxyazetidine can be broadly categorized into two primary strategies: the construction of the azetidine ring from acyclic precursors, which is the most prevalent industrial method, and the functionalization of a pre-existing azetidine core.

Strategy A: De Novo Ring Construction from Acyclic Precursors

This bottom-up approach is the workhorse for producing N-Boc-3-hydroxyazetidine, typically commencing with readily available and cost-effective starting materials like epichlorohydrin and a primary amine. The general workflow involves three key stages:

  • Ring Opening and Intermediate Formation: An amine reacts with epichlorohydrin to form an amino alcohol intermediate.

  • Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular nucleophilic substitution to form the strained azetidine ring.

  • Deprotection and Boc Protection: The amine protecting group used in the initial steps is removed, and the desired Boc group is installed.

A common industrial variant of this strategy utilizes a bulky amine, such as benzhydrylamine (diphenylmethylamine) or benzylamine, which serves a dual role: it directs the ring-opening of the epoxide and acts as a protecting group that can be subsequently removed via catalytic hydrogenation.[4][5][6]

cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Final Product A Epichlorohydrin C Step 1: Aminolysis (Ring Opening) A->C B Benzhydrylamine B->C D Intermediate: 1-(Benzhydryl)-amino-3-chloro-2-propanol C->D Formation E Step 2: Cyclization (Base-mediated) D->E F 1-Benzhydryl-3-hydroxyazetidine E->F Ring Closure G Step 3: Deprotection (Catalytic Hydrogenation) F->G H 3-Hydroxyazetidine G->H Protecting Group Removal I Step 4: Boc Protection (Boc Anhydride) H->I J N-Boc-3-hydroxyazetidine I->J Final Protection cluster_mechanism Intramolecular Cyclization Mechanism (S_N2) A Amino-chloro-alcohol Intermediate (Deprotonated Amine) B Transition State A->B Intramolecular Nucleophilic Attack C Azetidinium Intermediate B->C Ring Formation D 1-Benzhydryl-3-hydroxyazetidine C->D Deprotonation

Sources

Application

Application Note: Oxidation of 1-Boc-3-Hydroxyazetidine to 1-Boc-Azetidin-3-one

Executive Summary & Chemical Reality Check The theoretical transformation of 3-hydroxyazetidine-1-carboxylic acid to azetidin-3-one represents a fundamental oxidation of a secondary alcohol on a strained four-membered ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Reality Check

The theoretical transformation of 3-hydroxyazetidine-1-carboxylic acid to azetidin-3-one represents a fundamental oxidation of a secondary alcohol on a strained four-membered ring. However, in empirical synthetic chemistry, free carbamic acids (such as the 1-carboxylic acid of an azetidine) are inherently unstable and spontaneously decarboxylate.

To achieve this transformation practically and prevent degradation, the nitrogen must be protected. The universally adopted, bench-stable equivalent for this workflow is the tert-butyl ester derivative, 1-Boc-3-hydroxyazetidine [1]. The controlled oxidation of this substrate yields 1-Boc-azetidin-3-one [2], a highly prized electrophilic scaffold used by medicinal chemists to synthesize spirocycles, functionalized azetidines, and complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Navigating Ring Strain

The central challenge in oxidizing 3-hydroxyazetidine derivatives is the inherent thermodynamic instability of the four-membered ring, which possesses significant ring strain (~26 kcal/mol).

  • Avoidance of Harsh Oxidants: Traditional harsh oxidants (e.g., Jones reagent, hot KMnO₄) or strongly acidic media must be strictly avoided. These conditions can trigger nucleophilic ring-opening, over-oxidation, or complete degradation of the heterocycle[3].

  • Chemoselective Reagent Selection: The transition state of the oxidation must avoid generating highly electrophilic carbocations adjacent to the strained ring. Consequently, mild, chemoselective oxidants operating at neutral or mildly basic conditions are mandatory.

  • Product Sensitivity: 1-Boc-azetidin-3-one is highly electrophilic. In purely aqueous environments, it readily forms stable hydrates (gem-diols). Therefore, biphasic or strictly anhydrous organic conditions are required to isolate the free ketone.

Comparative Oxidation Methodologies

Selecting the correct oxidation protocol depends heavily on the scale of the reaction and the available infrastructure. Below is a comparative analysis of the most effective methodologies for this specific transformation.

Oxidation MethodActive ReagentOperating Temp.ScalabilityMechanistic Advantage & Causality
Dess-Martin Periodinane (DMP) [4]Iodine(V) species20 °CLow (Discovery)Operates under strictly neutral, anhydrous conditions. Ideal for sensitive substrates to prevent ring-opening, but shock-sensitive at scale.
Anelli Oxidation TEMPO / NaOCl0 °C to 20 °CHigh (Process)Biphasic system (DCM/H₂O) partitions the water-sensitive ketone into the organic layer immediately upon formation, preventing hydration.
Aerobic Flow Oxidation [5]CuI / ABNO / Air60 °C (Flow)High (Process)Uses ambient air as the terminal oxidant in a continuous flow reactor. Achieves ≥98% steady-state yields with a 6-minute residence time.
Swern Oxidation Alkoxysulfonium ylide-78 °CMediumHighly reliable and avoids over-oxidation, but requires cryogenic cooling to prevent Pummerer rearrangement side reactions.

Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Discovery Scale)

This protocol is optimized for rapid, small-scale synthesis (e.g., <5 grams) where functional group tolerance and neutral conditions are paramount[4].

Reagents:

  • 1-Boc-3-hydroxyazetidine: 1.0 eq (10 mmol, 1.73 g)

  • Dess-Martin Periodinane (DMP): 1.1 eq (11 mmol, 4.66 g)

  • Dichloromethane (DCM), anhydrous: 0.2 M (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.73 g) in 50 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Addition: Add Dess-Martin periodinane (4.66 g) in a single portion at room temperature (20 °C). Causality: DMP is mildly electrophilic; the alcohol attacks the iodine center, followed by a concerted elimination of acetic acid to yield the ketone.

  • Reaction: Stir the reaction mixture for 1 hour at room temperature. Monitor completion via TLC (typically 1:1 Hexanes:EtOAc, visualizing with KMnO₄ stain).

  • Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc, 100 mL). Wash the organic layer twice with 2.5 M NaOH (50 mL each). Causality: DMP is reduced to an iodine(III) byproduct (e.g., 2-iodosobenzoic acid). The strong base deprotonates the carboxylic acid of this byproduct, rendering it highly water-soluble and effectively partitioning it away from the product.

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-Boc-azetidin-3-one.

Protocol B: TEMPO/NaOCl Biphasic Oxidation (Process Scale)

This protocol is the industry standard for scaling up azetidinone synthesis, avoiding the safety hazards of DMP and the cryogenic requirements of Swern oxidations.

Reagents:

  • 1-Boc-3-hydroxyazetidine: 1.0 eq (100 mmol, 17.3 g)

  • TEMPO: 0.01 eq (1 mmol, 156 mg)

  • Sodium Bromide (NaBr): 0.1 eq (10 mmol, 1.03 g)

  • Sodium Hypochlorite (NaOCl, ~10% aq. bleach): 1.1 eq (110 mmol)

  • DCM / Water: Biphasic mixture

Step-by-Step Methodology:

  • System Setup: In a 1 L reactor, dissolve 1-Boc-3-hydroxyazetidine (17.3 g) and TEMPO (156 mg) in DCM (300 mL).

  • Co-catalyst Addition: Dissolve NaBr (1.03 g) in 50 mL of distilled water and add to the reactor. Cool the biphasic mixture to 0 °C using an ice bath. Causality: NaBr reacts with NaOCl to form HOBr in situ, which oxidizes TEMPO to the active oxoammonium cation significantly faster than NaOCl alone.

  • Oxidation: Add the NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Vigorously stir the biphasic mixture (>800 rpm).

  • Phase Separation: Once complete (approx. 1 hour), separate the phases. Extract the aqueous layer with DCM (2 × 100 mL).

  • Purification: Wash the combined organic layers with 10% aqueous Na₂S₂O₃ to quench any residual oxidant, followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Downstream Applications

The resulting 1-Boc-azetidin-3-one is a highly versatile intermediate:

  • Wittig Olefination: Reaction with methyltriphenylphosphonium bromide and n-butyllithium installs an exocyclic methylene group, affording N-Boc-3-methylideneazetidine[6]. This is a critical building block for spiro-isoxazolidines.

  • Reductive Amination: Reacting the ketone with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) yields 3-aminoazetidine derivatives, common motifs in modern kinase inhibitors.

Synthetic Workflow Diagram

G cluster_oxidations Mild Oxidation Protocols cluster_downstream Downstream Transformations Substrate 1-Boc-3-hydroxyazetidine (Stable Precursor) TEMPO TEMPO / NaOCl (Biphasic, Scalable) Substrate->TEMPO DMP Dess-Martin Periodinane (Neutral, Discovery) Substrate->DMP CuABNO CuI / ABNO / Air (Flow Chemistry) Substrate->CuABNO Product 1-Boc-azetidin-3-one (Target Ketone) TEMPO->Product DMP->Product CuABNO->Product Wittig Wittig Olefination (N-Boc-3-methylideneazetidine) Product->Wittig RedAm Reductive Amination (3-Amino Derivatives) Product->RedAm

Synthetic workflow for the oxidation of 1-Boc-3-hydroxyazetidine and downstream applications.

References

  • Process Development of CuI/ABNO/NMI-Catalyzed Aerobic Alcohol Oxidation acs.org URL:[Link][5]

  • Technical Information | KATAYAMA SEIYAKUSYO CO.,LTD. katayama-finechem.co.jp URL:[Link][1]

  • US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives google.com (Google Patents) URL:[4]

Sources

Method

peptide coupling procedures using 3-Hydroxyazetidine-1-carboxylic acid

Application Note: High-Efficiency Peptide Coupling Protocols for 3-Hydroxyazetidine Scaffolds Chemical Context & Nomenclature Clarification Before detailing protocols, it is critical to distinguish between the two primar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Peptide Coupling Protocols for 3-Hydroxyazetidine Scaffolds

Chemical Context & Nomenclature Clarification

Before detailing protocols, it is critical to distinguish between the two primary chemical entities often conflated under the loose nomenclature "3-Hydroxyazetidine-1-carboxylic acid."[1][2][3]

  • The Amine Building Block (3-Hydroxyazetidine):

    • Formal Name: Azetidin-3-ol.[1][2][3]

    • Reagent Form: Often supplied as the hydrochloride salt (CAS: 18621-18-6) or as the N-Boc protected ester (1-(tert-butoxycarbonyl)-3-hydroxyazetidine , CAS: 141699-55-0).[1][2][3]

    • Usage: Acts as the amine component in coupling. The challenge is selectively acylating the nitrogen without esterifying the hydroxyl group (O-acylation).

  • The Acid Building Block (Azetidine-3-carboxylic Acid):

    • Formal Name: Azetidine-3-carboxylic acid.[1][2][3][4][5][6][]

    • Reagent Form: Usually N-protected, e.g., 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (CAS: 142253-55-2).[1][2][3]

    • Usage: Acts as the acid component (Proline mimic). The challenge is maintaining ring stability during activation.

Note: "3-Hydroxyazetidine-1-carboxylic acid" technically refers to the unstable carbamic acid species.[1][2][3] This guide assumes the user intends to utilize stable precursors to introduce the 3-hydroxyazetidine moiety.

Strategic Considerations for Azetidine Coupling

Ring Strain & Stability

The azetidine ring possesses significant angle strain (~26 kcal/mol). While less reactive than aziridines, azetidines are susceptible to ring-opening nucleophilic attack, particularly under:

  • Strongly acidic conditions (e.g., prolonged TFA exposure).

  • High temperatures (>60°C).[1]

  • Lewis acid catalysis.[1][8]

Chemoselectivity (The O-Acylation Problem)

When coupling 3-hydroxyazetidine (unprotected OH) to a carboxylic acid, the hydroxyl group competes with the amine. Although the amine is more nucleophilic, the high effective concentration of the activated ester and favorable transition states can lead to O-acylation (ester formation) or N,O-diacylation .

Prevention Strategy:

  • pH Control: Maintain pH > 8.0 during coupling to ensure the amine is unprotonated and highly nucleophilic.

  • Reagent Choice: Use "softer" activation (e.g., EDC/HOBt) rather than highly reactive uronium salts (HATU) if O-acylation is observed, or use unprotected OH only with careful stoichiometry.[1]

Experimental Protocols

Protocol A: Selective N-Coupling of 3-Hydroxyazetidine (Unprotected OH)

Target: Coupling a peptide acid (R-COOH) to 3-hydroxyazetidine without protecting the hydroxyl group.[1][2][3]

Reagents:

  • Carboxylic Acid Component (0.2 mmol)

  • 3-Hydroxyazetidine HCl (0.24 mmol, 1.2 eq)[1][2][3]

  • EDC[1][2][3][9][10]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1][2][3]

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • Solvent: DMF (Anhydrous)[3][11]

Step-by-Step Procedure:

  • Activation:

    • Dissolve the Carboxylic Acid (0.2 mmol) in DMF (2 mL) in a round-bottom flask.

    • Add HOBt (0.24 mmol) and EDC·HCl (0.24 mmol).[1]

    • Stir at 0°C for 15 minutes. Low temperature is crucial to suppress over-activation.

  • Amine Preparation:

    • In a separate vial, dissolve 3-Hydroxyazetidine HCl (0.24 mmol) in DMF (0.5 mL).

    • Add DIPEA (0.6 mmol).[1] Ensure the amine is fully free-based.[2][3]

  • Coupling:

    • Add the amine solution dropwise to the activated acid solution at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check LC-MS for the product mass (M+H). Look for a peak at [M + Acyl + H] (Target) vs [M + 2*Acyl + H] (Di-acylated impurity).[2][3]

  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash with 5% NaHCO₃ (2x), Water (1x), and Brine (1x).[1] Avoid strong acid washes (1M HCl) if the product is acid-sensitive; use 5% citric acid instead.[2][3]

    • Dry over Na₂SO₄ and concentrate.[1][8]

Why this works: Carbodiimide coupling (EDC) is slower and more controllable than HATU, allowing the more nucleophilic amine to react preferentially over the hydroxyl group.

Protocol B: Coupling N-Boc-Azetidine-3-Carboxylic Acid

Target: Incorporating the azetidine ring as a constrained amino acid into a growing peptide chain.[]

Reagents:

  • 1-Boc-Azetidine-3-carboxylic acid (0.2 mmol)[1][2][3]

  • Amine Component (Peptide-NH₂) (0.2 mmol)[1][2][3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 eq)[1][2][3]

  • Collidine (2,4,6-Trimethylpyridine) (3.0 eq)[1][2]

  • Solvent: DMF/DCM (1:1)[1][3]

Step-by-Step Procedure:

  • Pre-Activation (Critical Step):

    • Dissolve 1-Boc-Azetidine-3-carboxylic acid in DMF/DCM.

    • Add Collidine (3.0 eq).[1]

    • Add HATU (0.95 eq) at 0°C .

    • Note: Use a slight deficit of HATU (0.95 eq) relative to the acid. Excess HATU can react with the azetidine nitrogen if the Boc group is thermally labile, though rare, it prevents guanidinylation side reactions.

  • Coupling:

    • Add the Amine Component immediately after 2 minutes of activation.

    • Stir at 0°C for 30 minutes, then RT for 2 hours.

  • Work-up:

    • Standard extraction.[1]

    • Caution: When removing the Boc group in the next step (using TFA), keep reaction time to the minimum required (typically 20-30 min) to avoid ring opening.

Visualization of Workflows

Figure 1: Decision Matrix for Azetidine Coupling Conditions

AzetidineCoupling Start Select Azetidine Building Block Type1 3-Hydroxyazetidine (Amine Source) Start->Type1 Type2 Azetidine-3-COOH (Acid Source) Start->Type2 OH_Protect Is the 3-OH Protected? Type1->OH_Protect Act_Method Activation Method Type2->Act_Method YesProtect Yes (e.g., O-TBS) OH_Protect->YesProtect NoProtect No (Free -OH) OH_Protect->NoProtect Standard Standard Coupling (HATU/DIPEA) YesProtect->Standard Selective Selective N-Acylation Requires pH > 8 Use EDC/HOBt NoProtect->Selective Safe Safe: HATU/Collidine 0°C Activation Act_Method->Safe Risk Risk: Acid Chlorides (Ring Opening) Act_Method->Risk

Caption: Decision tree for selecting coupling reagents based on the specific azetidine derivative and protection status.

Figure 2: Mechanism of Selective N-Acylation vs. O-Acylation

Mechanism Reagents R-COOH + EDC/HOBt ActiveEster Activated Ester (R-CO-OBt) Reagents->ActiveEster Azetidine 3-Hydroxyazetidine (Nucleophile) ActiveEster->Azetidine Attack PathN Path A: N-Attack (Kinetic Product) Amide Bond Azetidine->PathN Fast (pH > 8) PathO Path B: O-Attack (Side Reaction) Ester Bond Azetidine->PathO Slow (Catalyzed by Base excess) Result Desired Product: N-Acyl-3-Hydroxyazetidine PathN->Result

Caption: Mechanistic pathway highlighting the kinetic preference for N-acylation over O-acylation under optimized conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide) Ring opening during deprotection or coupling.[1][2][3]Avoid heating >40°C. Reduce TFA exposure time.[1] Ensure anhydrous conditions.
O-Acylation Observed High reactivity of coupling agent; pH too low.[1][2][3][11]Switch from HATU to EDC/HOBt. Increase amine stoichiometry. Ensure pH is basic to keep amine reactive.[1][11]
Incomplete Coupling Steric hindrance of the secondary amine (azetidine).Use "Magic Mix" (DCM/DMF/NMP).[1] Double couple with fresh reagents.
Precipitation Low solubility of the zwitterionic intermediate.Add chaotropic salts (LiCl) or use HFIP (Hexafluoroisopropanol) as a co-solvent.

References

  • Billotte, S. (1998).[1] "Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate." Synlett, 379–380.[1]

  • Jenkins, S. F., et al. (2013).[6] "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists." ChemMedChem, 8(4), 658-666.[1][6]

  • BenchChem. (2025).[1][8][11] "Strategies to minimize O-acylation of the hydroxyl group in 3-Phenyl-L-serine (Applicable to Hydroxyazetidines)." BenchChem Technical Guides.

  • Han, S. Y., & Kim, Y. A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1] Tetrahedron, 60(11), 2447-2467.[1]

  • St-Denis, J. D., et al. (2011).[1] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Chemistry – A European Journal.[1]

Sources

Application

Mastering the Chemistry of a Versatile Scaffold: Protecting Group Strategies for 3-Hydroxyazetidine-1-carboxylic Acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Azetidine Ring in Medicinal Chemistry The four-membered azetidine ring, once a synthetic curios...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Ring in Medicinal Chemistry

The four-membered azetidine ring, once a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational rigidity and metabolic stability to parent molecules.[2] Specifically, 3-hydroxyazetidine and its derivatives are increasingly sought-after building blocks, offering a three-dimensional exit vector that can enhance pharmacological properties.[3] However, the synthetic utility of this bifunctional molecule, possessing both a secondary amine and a secondary alcohol, is contingent upon the strategic use of protecting groups. This guide provides a comprehensive overview of protecting group strategies for 3-hydroxyazetidine, with a focus on orthogonal approaches that enable selective functionalization of the nitrogen and oxygen atoms.

The Challenge: Navigating the Reactivity of a Strained Ring System

The primary challenge in the chemical manipulation of 3-hydroxyazetidine lies in managing the reactivity of its two functional groups while preserving the integrity of the strained four-membered ring.[4] Unprotected 3-hydroxyazetidine can undergo self-reaction or undesired reactions with reagents intended for other parts of a molecule. Furthermore, the choice of protecting groups and the conditions for their introduction and removal must be carefully considered to avoid ring-opening or other side reactions.[5]

Protecting the Azetidine Nitrogen: A Foundation for Further Synthesis

The secondary amine of the azetidine ring is nucleophilic and readily reacts with electrophiles. Its protection is often the first step in synthetic sequences involving 3-hydroxyazetidine. The most commonly employed N-protecting groups are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and the benzyl (Bn) group.

tert-Butoxycarbonyl (Boc) Group: The Workhorse of Azetidine Protection

The Boc group is arguably the most common protecting group for the azetidine nitrogen due to its ease of introduction, general stability to a wide range of reaction conditions, and straightforward removal under acidic conditions.[6][7]

Protocol for N-Boc Protection of 3-Hydroxyazetidine:

  • Dissolution: Dissolve 3-hydroxyazetidine hydrochloride in a suitable solvent system, such as a mixture of water and an organic solvent like tetrahydrofuran (THF) or dioxane.

  • Basification: Add a base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), to neutralize the hydrochloride salt and free the secondary amine.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours to overnight.

  • Work-up and Purification: After the reaction is complete, perform an extractive work-up and purify the resulting N-Boc-3-hydroxyazetidine by column chromatography.[8]

Deprotection of the N-Boc Group:

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method.[9] Alternatively, gaseous hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can be used.[8] It is crucial to monitor the reaction carefully to prevent potential side reactions with the strained ring, although the azetidine ring is generally stable under these conditions.[2][10]

Benzyloxycarbonyl (Cbz) Group: An Orthogonal Alternative

The Cbz group offers an excellent orthogonal protecting group strategy when used in conjunction with acid-labile groups. It is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[11][12]

Protocol for N-Cbz Protection of 3-Hydroxyazetidine:

  • Dissolution and Basification: Similar to the Boc protection, dissolve 3-hydroxyazetidine hydrochloride in a biphasic solvent system (e.g., water/THF) and add a base like potassium carbonate (K₂CO₃).

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification: Perform an extractive work-up and purify the product, benzyl 3-hydroxyazetidine-1-carboxylate, by column chromatography.[1]

Deprotection of the N-Cbz Group:

The Cbz group is typically removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[11][13] This method is mild and generally does not affect other functional groups, with the exception of other reducible moieties like alkenes or alkynes.

Benzyl (Bn) Group: Robust Protection

The benzyl group provides robust protection for the azetidine nitrogen. It is stable to a wide range of reaction conditions, including acidic and basic media.

Protocol for N-Benzylation of 3-Hydroxyazetidine:

A common route to 1-benzyl-3-hydroxyazetidine involves the reaction of benzylamine with epichlorohydrin, followed by cyclization.[3][14]

Deprotection of the N-Benzyl Group:

Similar to the Cbz group, the N-benzyl group is efficiently removed by catalytic hydrogenolysis (Pd/C, H₂).[3]

Protecting the Hydroxyl Group: Enabling Selective N-Functionalization

Once the azetidine nitrogen is protected, the hydroxyl group can be functionalized. Alternatively, the hydroxyl group can be protected to allow for modifications at other positions of a larger molecule. Common protecting groups for the secondary alcohol include silyl ethers and benzyl ether.

Silyl Ethers (TBS, TIPS): Versatile and Tunable Protection

tert-Butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are widely used for hydroxyl protection due to their ease of introduction and selective removal under fluoride-mediated or acidic conditions.[15] The steric bulk of the silyl group can be tuned to control its lability.

Protocol for O-Silylation of N-Boc-3-hydroxyazetidine:

  • Dissolution: Dissolve N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base and Silyl Chloride Addition: Add a base, typically imidazole, followed by the desired silyl chloride (e.g., TBS-Cl or TIPS-Cl).

  • Reaction: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform an aqueous work-up and purify the O-silylated product by column chromatography.

Deprotection of O-Silyl Ethers:

Silyl ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[15] They can also be removed under acidic conditions, with their lability being dependent on the steric bulk of the silyl group (TMS > TES > TBS > TIPS > TBDPS).[15]

Benzyl (Bn) Ether: Robust and Orthogonal Protection

The benzyl ether is a robust protecting group for alcohols, stable to a wide range of non-reductive conditions.

Protocol for O-Benzylation of N-Boc-3-hydroxyazetidine:

  • Alkoxide Formation: Treat a solution of N-Boc-3-hydroxyazetidine in an anhydrous solvent like THF or DMF with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.

  • Benzyl Halide Addition: Add benzyl bromide (BnBr) or benzyl chloride (BnCl) to the reaction mixture.

  • Reaction: The reaction may require heating to proceed to completion.

  • Work-up and Purification: After quenching the reaction, perform an extractive work-up and purify the product by column chromatography.

Deprotection of O-Benzyl Ether:

The benzyl ether is removed by catalytic hydrogenolysis (Pd/C, H₂), the same conditions used for N-Cbz and N-Bn deprotection.

Orthogonal Protecting Group Strategies: The Key to Selective Functionalization

The true power of protecting group chemistry lies in the implementation of orthogonal strategies, where one protecting group can be removed selectively in the presence of another.[16] This allows for the sequential functionalization of the nitrogen and oxygen atoms of 3-hydroxyazetidine.

Table 1: Summary of Common Protecting Groups and Their Orthogonality

Protecting GroupIntroduction Reagent(s)Removal ConditionsOrthogonal To
N-Protection
BocBoc₂O, baseAcid (TFA, HCl)[9]Cbz, Bn, Silyl Ethers, Benzyl Ether
CbzCbz-Cl, baseH₂, Pd/C[11]Boc, Silyl Ethers
BnBenzylamine, epichlorohydrinH₂, Pd/C[3]Boc, Silyl Ethers
O-Protection
TBS/TIPSTBS-Cl/TIPS-Cl, imidazoleTBAF, AcidBoc, Cbz, Bn, Benzyl Ether
BnNaH, BnBrH₂, Pd/CBoc, Silyl Ethers

Workflow for Orthogonal Protection and Functionalization:

Caption: Orthogonal protection workflow.

Example of an Orthogonal Strategy: N-Boc and O-TBS

A common and effective orthogonal strategy involves the use of an N-Boc group and an O-TBS group. The nitrogen can be protected first with Boc₂O, followed by protection of the hydroxyl group with TBS-Cl. The O-TBS group can then be selectively removed with TBAF to allow for O-functionalization, leaving the N-Boc group intact. Conversely, the N-Boc group can be selectively removed with acid in the presence of the O-TBS group to enable N-functionalization.

Conclusion: Enabling the Synthesis of Novel Azetidine-Containing Molecules

The strategic application of protecting groups is indispensable for the synthesis and functionalization of 3-hydroxyazetidine-1-carboxylic acid and its derivatives. A thorough understanding of the introduction, removal, and orthogonality of various protecting groups for both the nitrogen and oxygen functionalities is crucial for medicinal chemists and drug development professionals. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and efficient synthesis of novel azetidine-containing molecules with tailored pharmacological profiles. The continued development of novel and more efficient protecting group strategies will undoubtedly further expand the utility of this valuable heterocyclic scaffold in the pursuit of new therapeutics.

References

  • PrepChem.com. Synthesis of 1-(α-Methylbenzyl)-3-(4-trifluoromethylphenoxy) azetidine. Available from: [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • Singh, G. S., & Kumar, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available from: [Link]

  • Request PDF. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available from: [Link]

  • Nottingham ePrints. (2022). Photochemical Approaches to Azetidines. Available from: [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine‐containing... | Download Scientific Diagram. Available from: [Link]

  • Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Available from: [Link]

  • ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N- dimethoxybenzyl protecting group. Available from: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Request PDF. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available from: [Link]

  • ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? Available from: [Link]

  • Smith, A. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available from: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Available from: [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
  • Leonori, D., & Bertrand, S. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • EP2070899A1 - Deprotection of N-BOC compounds. Google Patents.
  • ResearchGate. (n.d.). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Available from: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine. Google Patents.
  • ResearchGate. (2026). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. Available from: [Link]

  • Simal, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available from: [Link]

  • Sultane, P. R., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. Available from: [Link]

  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available from: [Link]

  • Sultane, P. R., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Available from: [Link]

  • Prhavc, M., & Sanghvi, Y. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters. Available from: [Link]

  • Sharma, S., & Kumar, P. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Synthetic Communications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available from: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Esterification of 3-Hydroxyazetidine Derivatives

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the esterification of 3-hydroxyazetidine-1-carboxylic acid and its derivatives. Recognizing the bifunctional nature of this val...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the esterification of 3-hydroxyazetidine-1-carboxylic acid and its derivatives. Recognizing the bifunctional nature of this valuable building block, this document details methodologies for both the esterification of the 3-hydroxyl group and the 1-carboxylic acid moiety. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing mechanistic rationale, practical execution, and strategic selection of methods based on substrate sensitivity and desired chemical outcome. Key methods discussed include carbodiimide-mediated couplings (Steglich Esterification), acylation with activated carboxylic acid derivatives, and the Mitsunobu reaction.

Introduction: The Azetidine Scaffold in Modern Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry.[1] Its constrained, rigid structure allows it to serve as a versatile linker or a bioisosteric replacement for other cyclic or acyclic fragments, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. 3-Hydroxyazetidine-1-carboxylic acid and its protected variants are particularly valuable intermediates, offering two distinct points for chemical diversification: the secondary alcohol at the 3-position and the carboxylic acid at the 1-position.[1][2]

The successful synthesis of novel azetidine-based drug candidates often hinges on the selective and efficient formation of ester linkages at either of these positions. However, the inherent reactivity of both the hydroxyl and carboxylic acid groups, coupled with the potential strain of the four-membered ring, necessitates careful methodological consideration. This guide elucidates the primary strategies and provides detailed protocols to navigate these synthetic challenges.

Part 1: Esterification of the 3-Hydroxyl Group

For the selective esterification of the 3-hydroxyl group, the nitrogen atom must first be protected to prevent undesired side reactions. The most common and synthetically versatile starting material for this purpose is tert-butyl 3-hydroxyazetidine-1-carboxylate (commonly known as N-Boc-3-hydroxyazetidine), which is commercially available.[2][3] The Boc (tert-butoxycarbonyl) group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[2]

Method 1: Steglich Esterification (Carbodiimide-Mediated Coupling)

The Steglich esterification is a powerful and mild method for forming ester bonds, particularly effective for substrates that are sterically hindered or sensitive to harsh acidic or basic conditions.[4][5][6] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for accelerating the reaction and suppressing side product formation.[7][8]

Causality and Mechanism: The reaction proceeds through the initial activation of the carboxylic acid by DCC or EDC, forming a highly reactive O-acylisourea intermediate.[5][9] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt.[5][6] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the 3-hydroxyl group of the N-Boc-3-hydroxyazetidine to yield the desired ester and the corresponding urea byproduct (dicyclohexylurea [DCU] or a water-soluble urea derivative).[4][5]

Experimental Protocol: Steglich Esterification of N-Boc-3-hydroxyazetidine

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Carbodiimide Addition: Add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in anhydrous CH₂Cl₂ dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂.

    • If using EDC, the urea byproduct is water-soluble. Proceed directly to the next step.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove residual DMAP and any unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure ester.

Workflow: Steglich Esterification

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Dissolve: - N-Boc-3-hydroxyazetidine (1.0 eq) - Carboxylic Acid (1.1 eq) - DMAP (0.1 eq) in Anhydrous Solvent cool Cool to 0 °C reagents->cool add Add DCC or EDC (1.2 eq) cool->add stir Stir at RT for 12-24h add->stir filter Filter DCU (if DCC used) stir->filter wash Aqueous Wash (HCl, NaHCO₃, Brine) filter->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product product purify->product Final Product

Caption: Workflow for Steglich Esterification.

Method 2: Acylation via Acyl Chlorides or Anhydrides

Direct acylation with a pre-activated carboxylic acid derivative, such as an acyl chloride or anhydride, is a highly efficient and common method for ester synthesis.[10] The reaction is typically rapid and driven by the formation of a stable leaving group (chloride or carboxylate).

Causality and Mechanism: This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the 3-hydroxyl group of the azetidine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride.[11] A tetrahedral intermediate is formed, which then collapses, expelling the chloride or carboxylate leaving group to form the ester. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[12]

Experimental Protocol: Acylation with Acyl Chloride

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous CH₂Cl₂. Add a stoichiometric base such as triethylamine (1.2-1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise to the cooled solution. A precipitate of triethylammonium hydrochloride may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired product.

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction is a unique dehydrative coupling method that converts a primary or secondary alcohol into an ester (among other functional groups) with inversion of stereochemistry.[13][14] This feature is particularly valuable in medicinal chemistry for accessing specific stereoisomers. The reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

Causality and Mechanism: The reaction mechanism is complex but begins with the nucleophilic attack of PPh₃ on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[13][15] This intermediate deprotonates the carboxylic acid, forming a carboxylate anion and a protonated phosphonium species. The alcohol then attacks the phosphonium ion, forming an oxyphosphonium salt, which is an excellent leaving group. The final step is a backside Sₙ2 attack by the carboxylate anion on the carbon bearing the activated oxygen, displacing triphenylphosphine oxide (TPPO) and resulting in the ester with inverted stereochemistry.[13][14]

Experimental Protocol: Mitsunobu Esterification

  • Reagent Preparation: To a flame-dried flask under an inert atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C.

  • Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the solution. The characteristic orange/red color of the azodicarboxylate may fade as the reaction proceeds.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS for the consumption of the starting alcohol and the formation of the product and TPPO byproduct.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, TPPO, and the hydrazine byproduct. Purification can be challenging. Direct purification by flash chromatography is often effective. Alternatively, TPPO can sometimes be precipitated by adding a non-polar solvent like diethyl ether or a mixture of hexanes/ethyl acetate and removed by filtration.

Mechanism: The Mitsunobu Reaction

PPh3 PPh₃ Betaine [PPh₃⁺-N(CO₂R)-N⁻-CO₂R] PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) IonPair [PPh₃⁺-NH(CO₂R)-N⁻-CO₂R] + R'COO⁻ Betaine->IonPair + R'COOH RCOOH R'COOH (Carboxylic Acid) RCOOH->IonPair Oxyphosphonium [Azetidine-O-PPh₃]⁺ + R'COO⁻ IonPair->Oxyphosphonium + Azetidine-OH AzetidineOH Azetidine-OH AzetidineOH->Oxyphosphonium Ester Azetidine-O-C(=O)R' (Inverted Ester) Oxyphosphonium->Ester SN2 Attack TPPO O=PPh₃ Oxyphosphonium->TPPO

Caption: Key intermediates in the Mitsunobu reaction.

Part 2: Esterification of the 1-Carboxylic Acid Group

Esterifying the carboxylic acid of azetidine-3-carboxylic acid presents a different challenge. The starting material is an amino acid, possessing a nucleophilic secondary amine and a hydroxyl group, both of which can interfere with direct esterification. A robust protecting group strategy is therefore essential.

General Strategy: Protection-Esterification-Deprotection

  • Nitrogen Protection: The secondary amine is typically protected first, most commonly with a Boc group by reacting azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

  • Hydroxyl Protection (Optional but Recommended): To prevent acylation of the 3-hydroxyl group during the activation of the carboxylic acid, it is often protected, for example, as a silyl ether (e.g., with TBDMSCl) or a benzyl ether.

  • Carboxylic Acid Esterification: With the other functional groups masked, the carboxylic acid can be esterified.

  • Deprotection: Removal of the protecting groups to yield the final product.

Method: Alkylation of a Carboxylate Salt

This method avoids the harsh acidic conditions of a Fischer esterification, which could cleave an N-Boc group. It involves converting the carboxylic acid into a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Carboxylate Alkylation

  • Protection: Synthesize N-Boc-azetidine-3-carboxylic acid from azetidine-3-carboxylic acid using standard procedures.

  • Salt Formation: Dissolve the N-Boc-azetidine-3-carboxylic acid (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile. Add a mild base, such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.). Stir at room temperature for 1 hour to ensure complete salt formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, or benzyl bromide, 1.2 eq.) to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating to 40-50 °C if necessary) for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired ester.

Workflow: Protection & Alkylation Strategy

start Azetidine-3-carboxylic acid protect_N 1. Protect Nitrogen (e.g., Boc₂O) start->protect_N protect_O 2. Protect Hydroxyl (Optional) (e.g., TBDMSCl) protect_N->protect_O esterify 3. Esterify Carboxylic Acid (e.g., Cs₂CO₃, R-X) protect_O->esterify deprotect 4. Deprotection Steps esterify->deprotect product Final Ester Product deprotect->product

Caption: General workflow for esterifying the carboxylic acid.

Summary and Method Comparison

The optimal choice of esterification method depends on the specific transformation required, the stability of the substrate, and the desired stereochemical outcome.

Method Target Functional Group Key Reagents Conditions Advantages Disadvantages
Steglich Esterification 3-HydroxylCarboxylic Acid, DCC/EDC, DMAPMild, Neutral, 0 °C to RTHigh yields, tolerates sensitive groups, good for sterically hindered substrates.[4][7]Urea byproduct removal (DCC), cost of reagents.
Acyl Chloride Acylation 3-HydroxylAcyl Chloride, Et₃N or PyridineMild, 0 °C to RTFast, high yielding, straightforward.Requires stable acyl chloride, generates stoichiometric salt waste.
Mitsunobu Reaction 3-HydroxylCarboxylic Acid, PPh₃, DEAD/DIADMild, Neutral, 0 °C to RTInversion of stereochemistry,[14][16] very reliable.Stoichiometric byproducts (TPPO) can complicate purification,[13] cost.
Carboxylate Alkylation 1-Carboxylic AcidAlkyl Halide, Cs₂CO₃ or K₂CO₃Mild, RT to 50 °CAvoids harsh acids, good for sensitive substrates.Requires pre-protection of N and O groups, alkyl halide must be reactive.
Fischer Esterification 1-Carboxylic AcidAlcohol (excess), Strong Acid (cat.)Harsh (Acidic, Heat)Simple, inexpensive reagents.[17][18]Not compatible with acid-labile groups (e.g., Boc),[6] risk of side reactions.

References

  • Fiveable. (2025, August 15). Steglich Esterification Definition.
  • Grokipedia. Steglich esterification.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Organic Chemistry Portal. Steglich Esterification.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Wikipedia. Mitsunobu reaction.
  • Alfa Chemistry. Mitsunobu Reaction.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • Organic Synthesis. Mitsunobu reaction.
  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with.
  • Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Kocienski, P. J. 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis.
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • PMC. (2018, March 27). dM-Dim for Carboxylic Acid Protection.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (2006, December 31). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ResearchGate. (2025, August 10). Synthetic methods: Part (iii) protecting groups.
  • Chemguide. preparation of esters.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
  • J&K Scientific LLC. (2021, February 23). Fischer Esterification.
  • ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.
  • Chemistry LibreTexts. (2023, January 23). Acid chlorides react with alcohols to form esters.
  • Rsc.org. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (2003, July 31). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Google Patents. CN111362853A - A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2022, September 17). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy.

Sources

Application

Advanced Application Note: Strategic Incorporation of 3-Hydroxyazetidine Derivatives into Peptidomimetics

Executive Summary The integration of four-membered nitrogen heterocycles—specifically azetidines—into peptidomimetics represents a paradigm shift in rational drug design. 3-Hydroxyazetidine-1-carboxylic acid derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of four-membered nitrogen heterocycles—specifically azetidines—into peptidomimetics represents a paradigm shift in rational drug design. 3-Hydroxyazetidine-1-carboxylic acid derivatives (commonly utilized as N-Boc or N-Fmoc protected monomers) serve as exceptionally rigid, bifunctional scaffolds. By acting as conformationally constrained bioisosteres for proline or serine, they impart enhanced proteolytic stability, altered lipophilicity, and pre-organized secondary structures (such as


-turns) to peptide sequences. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for incorporating these strained heterocycles into advanced peptidomimetics.

Mechanistic Rationale & Structural Causality

Natural peptides often suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage and high conformational flexibility, which leads to large entropic penalties upon receptor binding. Incorporating an azetidine ring restricts the


 and 

dihedral angles of the peptide backbone [1].
  • Conformational Constraint : The four-membered ring forces a quasi-planar geometry. When the azetidine nitrogen is incorporated into an amide bond, it exhibits a higher propensity to adopt a cis conformation compared to standard amino acids, effectively nucleating turn structures and stabilizing foldamers.

  • Bifunctionality of 3-Hydroxyazetidine : The hydroxyl group at the C3 position provides an orthogonal vector for functionalization. It allows for the installation of diverse pharmacophores (via ether or ester linkages) projecting away from the backbone, mimicking the side chains of natural amino acids while maintaining the rigid backbone constraint [2].

  • The 1-Carboxylic Acid Moiety : While free azetidine-1-carboxylic acids are unstable carbamic acids, they are strategically deployed as 1-Boc or 1-Fmoc protected precursors. Upon deprotection, the secondary azetidine nitrogen is coupled to the next amino acid, or the 1-carboxylic acid is trapped as a stable urea or carbamate linkage in aza-peptidomimetics [3].

Physicochemical Profiling

Understanding the physical properties of the azetidine ring is critical for predicting its behavior during synthesis and biological evaluation. The table below summarizes the quantitative advantages of azetidines over other cyclic amines.

Table 1: Comparative Physicochemical Properties of Cyclic Amine Scaffolds

Property / ScaffoldAzetidine (4-membered)Pyrrolidine (Proline, 5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~26.0~6.0~0.0
Amine pKa (unprotected) ~10.4~10.6~11.2
Amide cis/trans ratio High (promotes

-turns)
ModerateLow
Proteolytic Stability Exceptionally HighHighModerate
Lipophilicity (LogP) Lower (more polar)ModerateHigher

Workflow & Experimental Logic

G Start 1-Boc-3-hydroxyazetidine (Starting Material) Step1 O-Functionalization (Ether/Ester Linkage) Start->Step1 NaH, R-X Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Acidic Cleavage Step3 Backbone Coupling (Amide/Urea Bond Formation) Step2->Step3 Coupling Reagent (HATU/DIPEA) End Conformationally Constrained Peptidomimetic Step3->End SPPS / Solution Phase

Caption: Workflow for incorporating 3-hydroxyazetidine scaffolds into peptidomimetics.

Pathway Linear Linear Peptide (High Entropy) Azetidine Azetidine Incorporation (Conformational Constraint) Linear->Azetidine Foldamer Pre-organized Secondary Structure (Beta-Turn / Helix) Azetidine->Foldamer Decreased ΔS_binding Target Enhanced Receptor Affinity & Proteolytic Stability Foldamer->Target

Caption: Thermodynamic advantage of azetidine-induced conformational constraint.

Detailed Experimental Protocols

Protocol A: O-Alkylation of 1-Boc-3-hydroxyazetidine (Side-Chain Installation)

Objective : To install a functional group at the C3 position prior to peptide backbone integration. Causality : Performing O-alkylation while the azetidine nitrogen is Boc-protected prevents unwanted N-alkylation. The high ring strain of azetidine requires careful temperature control to prevent ring-opening side reactions under strongly basic conditions.

Materials :

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Preparation : Flame-dry a round-bottom flask under argon. Dissolve 1-Boc-3-hydroxyazetidine (10 mmol) in 20 mL of anhydrous DMF.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Slowly add NaH (12 mmol) in portions.

    • Self-Validation Check: Hydrogen gas evolution (bubbling) must be observed. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete alkoxide formation.

  • Alkylation : Add the alkyl halide (11 mmol) dropwise over 10 minutes to prevent exothermic spikes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the O-alkylated 1-Boc-azetidine.

Protocol B: N-Deprotection and Peptide Coupling (Backbone Integration)

Objective : To remove the Boc protecting group and couple the sterically hindered secondary azetidine amine to a peptide acid. Causality : Azetidine is a sterically hindered, secondary amine. Standard coupling reagents (like DCC or EDC) often result in low yields and epimerization of the incoming amino acid. Therefore, highly reactive uronium salts (HATU) combined with a strong, non-nucleophilic base (DIPEA) are mandatory to drive the amidation forward efficiently.

Materials :

  • O-alkylated 1-Boc-azetidine (from Protocol A)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

  • Fmoc-Amino Acid-OH (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology :

  • Boc Cleavage : Dissolve the O-alkylated 1-Boc-azetidine in a 1:1 mixture of TFA/DCM (10 mL/mmol). Stir at room temperature for 1 hour.

  • Evaporation : Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. Dry under high vacuum for 2 hours to yield the azetidine TFA salt.

    • Self-Validation Check: ¹H NMR analysis must show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group).

  • Pre-activation : In a separate flask, dissolve the Fmoc-Amino Acid-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 5 minutes to generate the highly reactive active ester.

  • Coupling : Dissolve the azetidine TFA salt in DMF and add DIPEA (1.0 eq) to neutralize the salt. Transfer this solution dropwise to the pre-activated amino acid mixture.

  • Incubation : Stir at room temperature for 12–16 hours.

  • Work-up : Dilute with EtOAc, wash successively with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry and concentrate. Purify via reverse-phase HPLC or silica gel chromatography to isolate the target peptidomimetic.

References

  • Glawar, A. F. G., et al. "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists." ChemMedChem, 2013. URL: [Link]

  • Ombito, J. O., et al. "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025. URL: [Link]

  • Capitanelli, E., Luisi, R., Parisi, G., Degennaro, L. "Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines." Chemical Communications, 2015. URL: [Link]

Technical Notes & Optimization

Troubleshooting

purification challenges of 3-Hydroxyazetidine-1-carboxylic acid intermediates

Technical Support Center: 3-Hydroxyazetidine-1-carboxylic Acid Intermediates Introduction: The "Deceptively Simple" Scaffold You are likely here because a simple four-membered ring is causing disproportionate downtime in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Hydroxyazetidine-1-carboxylic Acid Intermediates

Introduction: The "Deceptively Simple" Scaffold

You are likely here because a simple four-membered ring is causing disproportionate downtime in your workflow. 3-Hydroxyazetidine-1-carboxylic acid intermediates—most commonly the 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (Boc-3-hydroxyazetidine) —are critical structural motifs in modern drug discovery (e.g., cobimetinib, various GPCR ligands).[1]

However, they present a "perfect storm" of purification challenges:

  • UV Invisibility: Lack of conjugation renders standard UV detection useless.

  • Phase Ambiguity: Amphiphilic properties cause unpredictable partitioning between aqueous and organic layers.

  • Physical State Flux: The product often exists as a metastable oil that refuses to crystallize without specific triggers.

This guide moves beyond generic protocols to address the specific physicochemical behavior of the azetidine ring.

Module 1: Detection & Visualization (The "Invisible" Analyte)

User Question: "My flash collector shows a flat baseline at 254 nm, but my mass balance says the compound is there. How do I fractionate this?"

Technical Insight: The Boc-3-hydroxyazetidine molecule (CAS 141699-55-0) lacks a chromophore capable of absorbing UV light above 210 nm.[1] Relying on standard UV-Vis triggers will result in loss of product to waste.[1]

Troubleshooting Protocol:

MethodSuitabilityTechnical Notes
UV (210 nm) LowSolvents (EtOAc) absorb heavily here, causing baseline drift.[1] Only use with isocratic gradients of transparent solvents (e.g., Heptane/TBME).
ELSD / CAD High Evaporative Light Scattering Detection is the gold standard here. It detects mass, not chromophores.
RI (Refractive Index) MediumGood for isocratic prep-HPLC, but unstable with gradient elution.
TLC Stains Critical See Stain Guide below.

Stain Guide for Azetidines:

  • KMnO₄ (Potassium Permanganate): Best Choice. The hydroxyl group oxidizes readily, appearing as a bright yellow spot on a purple background.

  • Iodine Chamber: Effective for the Boc-carbamate moiety.[1] Reversible (good for recovering prep-TLC bands).[1]

  • Ninhydrin: Ineffective for the Boc-protected form.[1] Only works if the ring is deprotected (free amine).

Module 2: Chromatographic Separation

User Question: "The compound streaks on silica and co-elutes with impurities. What mobile phase should I use?"

Technical Insight: The hydroxyl group at position 3 is a hydrogen bond donor, interacting strongly with silanols on the silica surface, causing "tailing." Furthermore, the azetidine ring is strained; highly acidic modifiers can trigger ring-opening to chlorohydrins.

Recommended Flash Protocol (Silica):

  • Stationary Phase: Spherical silica (20–40 µm).

  • Mobile Phase A: n-Heptane (preferred over Hexane for toxicity and boiling point).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or TBME.

  • Gradient: 0% → 60% B over 15 CV (Column Volumes). Product typically elutes at ~40-50% EtOAc.[1]

  • Loading: Dry load on Celite. Liquid loading in DCM often broadens the band due to solvent strength mismatch.

Visualization of Purification Logic:

PurificationLogic Start Crude Reaction Mixture CheckUV Is UV Chromophore Present? Start->CheckUV Flash Flash Chromatography (ELSD/Stain Required) CheckUV->Flash No (Standard) CheckState Physical State? Cryst Crystallization (Heptane/Pentane) CheckState->Cryst Solid/Semi-solid Distill High Vac Distillation (Risk of decomposition) CheckState->Distill Persistent Oil Flash->CheckState

Figure 1: Decision matrix for isolating non-UV active azetidine intermediates.

Module 3: Extraction & Workup (Phase Control)

User Question: "I lost 50% of my yield during the aqueous workup. Where did it go?"

Technical Insight: 3-Hydroxyazetidines are small, polar molecules.[1] While the Boc group adds lipophilicity, the H-bonding capability of the hydroxyl group allows significant solubility in water, especially if the aqueous layer is not saturated with salt.

Optimized Extraction Protocol:

  • Quench: If coming from a reaction, quench with minimal water.

  • Saturation: Add solid NaCl until the aqueous layer is fully saturated (undissolved salt visible). This "salting out" effect drastically reduces the water solubility of the organic intermediate.

  • Solvent Choice: Do not use Diethyl Ether (too non-polar). Use Ethyl Acetate (3x extractions) or DCM (if no emulsion forms).

  • pH Control: Keep pH neutral (~7).

    • Too Acidic:[1] Risk of Boc removal or ring opening.

    • Too Basic: Risk of ester hydrolysis (if other esters are present).

Data: Solvent Partitioning Efficiency (Estimated recovery from saturated brine)

SolventRecovery (1 Extraction)Recovery (3 Extractions)Notes
Diethyl Ether~40%~65%Poor efficiency.[1]
Ethyl Acetate ~75% >95% Recommended.
DCM~80%>95%Good, but risk of emulsions.

Module 4: Crystallization (The "Oiling Out" Problem)

User Question: "The literature says it's a white solid, but I have a colorless oil. How do I solidify it?"

Technical Insight: 1-Boc-3-hydroxyazetidine has a low melting point (43–47 °C).[1][2] Small amounts of solvent impurities (DCM, Toluene) depress the melting point below room temperature, resulting in a supercooled liquid (oil).

Crystallization Protocol (Vapor Diffusion): This method is superior to thermal recrystallization for low-melting solids as it avoids heat stress.[1]

  • Dissolve: Dissolve the "oil" in a minimum amount of TBME or EtOAc (0.5 mL per gram) in a small open vial.

  • Chamber: Place this small vial inside a larger jar containing n-Pentane or n-Heptane (antisolvent).

  • Seal & Wait: Cap the large jar tightly. The pentane vapors will diffuse into the inner vial over 24-48 hours, slowly lowering solubility and forcing high-purity crystal growth.[1]

  • Seed: If available, add a single seed crystal to the inner vial.

Workflow Diagram:

Crystallization Oil Crude Oil (Solvent Trapped) Vac High Vac Drying (40°C, 4h) Oil->Vac Dissolve Dissolve in Min. TBME Vac->Dissolve Diffusion Vapor Diffusion (Pentane Chamber) Dissolve->Diffusion Solid White Crystalline Solid Diffusion->Solid

Figure 2: Vapor diffusion protocol for solidifying low-melting azetidine intermediates.[1]

FAQ: Stability & Storage

Q: Can I store the HCl salt (deprotected) on the shelf? A: No. 3-Hydroxyazetidine hydrochloride is highly hygroscopic . It will absorb atmospheric moisture, turning into a sticky gum that is difficult to weigh accurately. Store in a desiccator or under inert gas (Nitrogen/Argon) at -20°C.

Q: Is the azetidine ring stable to acid? A: The N-Boc group is acid-labile (removed by TFA/HCl).[1] The azetidine ring itself is relatively stable to dilute acid, but strong nucleophiles in acidic media (e.g., HCl in high concentrations) can attack the ring carbons, relieving ring strain and opening the ring to form 1,3-disubstituted propanes (e.g., 1-chloro-3-aminopropan-2-ol derivatives).[1]

References

  • Synlett. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines. (Discusses stability and handling of the 3-hydroxy precursor).

  • Google Patents. (2018). CN109053524A - Preparation method of N-Boc-3-hydroxyazetidine.[1] (Details industrial scale crystallization using heptane).

  • ChemicalBook. (2024). 1-N-Boc-3-hydroxyazetidine Chemical Properties and Synthesis. (Physical property data and solubility profiles).

  • University of Rochester. (n.d.). TLC Stains and Dips.[3] (Protocols for KMnO4 and Ninhydrin preparation).

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-Hydroxyazetidine-1-carboxylic acid

Welcome to the technical support center for 3-Hydroxyazetidine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Hydroxyazetidine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 3-Hydroxyazetidine-1-carboxylic acid?

The presence of both an acidic (carboxylic acid) and a basic (amine) group means that 3-Hydroxyazetidine-1-carboxylic acid can exist as a zwitterion at its isoelectric point. Zwitterionic compounds often exhibit good water solubility due to their charge separation. The hydrochloride salt form, 3-hydroxyazetidine hydrochloride, is reported to be soluble in water, which further supports the expectation of good aqueous solubility for the free acid form.

Q2: How does the zwitterionic nature of 3-Hydroxyazetidine-1-carboxylic acid affect its solubility?

The zwitterionic form of 3-Hydroxyazetidine-1-carboxylic acid, where the carboxylic acid is deprotonated (COO-) and the azetidine nitrogen is protonated (NH2+), enhances its interaction with polar solvents like water. This charge separation allows for strong electrostatic interactions with water molecules, promoting dissolution. The solubility of zwitterionic compounds is often lowest at their isoelectric point (pI) and increases as the pH of the solution moves away from the pI.

Q3: What are the predicted pKa values for 3-Hydroxyazetidine-1-carboxylic acid?

Precise experimental pKa values for 3-Hydroxyazetidine-1-carboxylic acid are not widely published. However, we can estimate the pKa based on similar structures. The carboxylic acid moiety is expected to have a pKa in the range of 2-5, typical for carboxylic acids. The secondary amine within the azetidine ring is expected to have a pKa in the range of 8-11, making it basic. These estimated pKa values are crucial for developing a pH-adjustment strategy to enhance solubility.

Troubleshooting Guide: Enhancing Solubility

This section provides detailed troubleshooting steps and protocols for researchers encountering solubility challenges with 3-Hydroxyazetidine-1-carboxylic acid.

Issue 1: The compound precipitates out of my aqueous solution.

Cause: The pH of your solution may be close to the isoelectric point (pI) of 3-Hydroxyazetidine-1-carboxylic acid, where its solubility is at a minimum.

Solution: Adjusting the pH of the solution away from the pI will increase the concentration of the more soluble cationic or anionic species.

Workflow for pH Adjustment:

ph_adjustment_workflow start Precipitation Observed check_ph Measure pH of the solution start->check_ph decision Is pH adjustment a viable option for your experiment? check_ph->decision acidic_path Add dilute acid (e.g., 0.1 M HCl) to protonate the carboxylate decision->acidic_path Yes basic_path Add dilute base (e.g., 0.1 M NaOH) to deprotonate the amine decision->basic_path Yes end_insoluble Consider alternative methods decision->end_insoluble No monitor_solubility Monitor for dissolution acidic_path->monitor_solubility basic_path->monitor_solubility end_soluble Compound Solubilized monitor_solubility->end_soluble

Caption: Workflow for troubleshooting precipitation by pH adjustment.

Experimental Protocol for pH Adjustment:

  • Prepare a Suspension: Suspend a known amount of 3-Hydroxyazetidine-1-carboxylic acid in the desired volume of water or aqueous buffer to create a saturated or near-saturated suspension.

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Titration with Acid or Base:

    • To increase solubility at low pH: Slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise while stirring. This will protonate the carboxylate group, forming the more soluble cationic species.

    • To increase solubility at high pH: Slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise while stirring. This will deprotonate the ammonium group, forming the more soluble anionic species.

  • Monitor Dissolution: Observe the suspension for dissolution after each addition.

  • Final pH and Volume Adjustment: Once the compound is fully dissolved, record the final pH. If necessary, adjust the final volume to the desired concentration.

Data Presentation: Expected Solubility vs. pH

pH RangeDominant SpeciesExpected Solubility
< pKa1 (acidic)CationicHigh
pKa1 < pH < pKa2ZwitterionicLower
> pKa2 (basic)AnionicHigh
Issue 2: Higher concentrations are required than what is achievable by pH adjustment alone.

Cause: The intrinsic solubility of the compound, even in its ionized forms, may be limiting for your specific application.

Solution 1: Salt Formation

Converting the zwitterionic compound into a stable salt can significantly enhance its solubility and dissolution rate. Given that the hydrochloride salt of the parent amine is water-soluble, forming salts of 3-Hydroxyazetidine-1-carboxylic acid with pharmaceutically acceptable counter-ions is a promising strategy.

Experimental Protocol for Salt Formation (Example: Sodium Salt):

  • Dissolve in a suitable solvent: Dissolve 1 equivalent of 3-Hydroxyazetidine-1-carboxylic acid in a minimal amount of a suitable solvent like ethanol or methanol.

  • Add Stoichiometric Base: Add 1 equivalent of a sodium source, such as sodium hydroxide or sodium ethoxide, dissolved in the same solvent.

  • Stir and Isolate: Stir the mixture at room temperature. The sodium salt may precipitate out. If not, the salt can be isolated by removing the solvent under reduced pressure.

  • Wash and Dry: Wash the isolated salt with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry under vacuum.

  • Confirm Salt Formation: Characterize the resulting solid by techniques such as NMR, IR, and melting point to confirm salt formation.

  • Test Aqueous Solubility: Determine the aqueous solubility of the newly formed salt.

Solution 2: Use of Co-solvents

For some applications, the addition of a water-miscible organic co-solvent can improve solubility. Co-solvents can reduce the polarity of the aqueous medium, which can sometimes favor the dissolution of organic molecules.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Poly

Troubleshooting

minimizing side reactions in azetidine carboxylic acid functionalization

Topic: Minimizing Side Reactions in Azetidine Carboxylic Acid Functionalization Role: Senior Application Scientist Status: Active Support Ticket Introduction: The Azetidine Challenge Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Azetidine Carboxylic Acid Functionalization Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Azetidine Challenge

Welcome to the Technical Support Center. You are likely here because your azetidine-2-carboxylic acid (Aze) scaffold is behaving unpredictably—either opening, racemizing, or polymerizing.

Unlike pyrrolidine (Proline), the azetidine ring possesses significant ring strain (~26 kcal/mol). This strain is the thermodynamic driving force behind most side reactions you encounter. This guide treats your synthetic protocol as a system that requires specific dampening parameters to prevent "system failure" (ring degradation or stereochemical erosion).

Module 1: Preventing Acid-Mediated Ring Opening

User Issue: "My product disappears during deprotection or workup, leading to a complex mixture of linear amino-alcohols or chlorides."

Root Cause Analysis: Azetidines are kinetically stable to Brønsted acids only in the absence of nucleophiles. The mechanism is nucleophile-assisted ring opening .

  • Protonation: The nitrogen lone pair is protonated (

    
    ), creating a strained ammonium species.
    
  • Nucleophilic Attack: If a nucleophile (

    
    , 
    
    
    
    ,
    
    
    ) is present, it attacks the
    
    
    -carbon (C2 or C4).
  • Strain Release: The C-N bond cleaves to relieve the 26 kcal/mol strain.

Troubleshooting Protocol:

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)Reason
Acid Source HCl, HBr, HITFA, H₂SO₄, HBF₄Halides are strong nucleophiles that trigger ring opening. Trifluoroacetate and tetrafluoroborate are non-nucleophilic.
Solvent Methanol, Ethanol, WaterDCM, Dioxane, HFIPProtic solvents can act as nucleophiles to open the ring (solvolysis).
Scavengers Thioanisole (in high conc.)Triethylsilane (TES)Sulfur nucleophiles can attack the ring. TES is a hydride donor, not a ring-opener.

Self-Validating Check:

  • The "Counter-Ion" Test: If your reaction works with TFA but fails with HCl, your failure mode is nucleophilic attack by the counter-ion. Switch to non-nucleophilic acids immediately.

Visual Mechanism: Acid-Mediated Failure Mode

RingOpening Start N-Protected Azetidine Acid Acid Treatment (H+) Start->Acid Protonated Activated Ammonium (High Strain) Acid->Protonated Nuc Nucleophile Present? (Cl-, ROH) Protonated->Nuc Stable Stable Salt (Recovery) Nuc->Stable No (TFA, HBF4) Open Ring Opening (Linear Byproduct) Nuc->Open Yes (HCl, MeOH)

Caption: Figure 1. Decision pathway for acid stability. Nucleophilic counter-ions trigger immediate ring cleavage.

Module 2: Controlling Racemization During Coupling

User Issue: "I am coupling Azetidine-2-carboxylic acid (Aze) to a peptide, but I see significant epimerization (D-isomer formation) at the coupling site."

Root Cause Analysis: Azetidine-2-carboxylic acid is prone to racemization via oxazolone formation .[1] The ring strain forces the nitrogen into a pyramidal geometry (unlike the planar amide in proline), which affects the acidity of the


-proton.
  • Mechanism: Activation of the carboxylate leads to cyclization onto the carbonyl oxygen, forming an oxazolone. The

    
    -proton of the oxazolone is highly acidic and easily removed by base, destroying chirality.
    

Troubleshooting Protocol:

Q: Which coupling reagents minimize this?

  • Avoid: HBTU/HATU with DIEA (Diisopropylethylamine) if used in excess. The high basicity of DIEA promotes proton abstraction.

  • Recommended: DIC/Oxyma or HATU/Collidine .

    • Why Collidine? It is a weaker base than DIEA, sufficient to neutralize the acid generated but insufficient to deprotonate the

      
      -carbon of the activated ester [1].
      

Q: How do I validate the coupling integrity?

  • The Marfey’s Test: Hydrolyze a small aliquot of your peptide and derivatize with Marfey’s reagent (FDAA). Analyze via LC-MS. If you see two peaks for the Aze residue, your coupling conditions are too harsh.

Optimization Table:

VariableRecommendationScientific Rationale
Base Sym-Collidine or TMPSterically hindered, weaker bases (

) prevent

-deprotonation.
Activator Oxyma Pure or HOAtStabilizes the active ester, reducing the lifetime of the oxazolone intermediate [2].
Temp 0°C to 4°C Racemization is temperature-dependent. Keep coupling cold.
Module 3: C-H Functionalization (Lithiation)

User Issue: "I'm trying to lithiate the


-position to add a substituent, but I get low yields or racemic products."

Root Cause Analysis: Lithiated azetidines are configurationally labile . Even if you start with a chiral azetidine, the lithiated intermediate rapidly equilibrates (dynamic thermodynamic control). Furthermore,


-lithiation can trigger cycloreversion  (breaking into ethylene and an imine).

Troubleshooting Protocol:

  • Prevent Ring Fragmentation:

    • Temperature Control: Never exceed -78°C during the lithiation step.

    • Protecting Group: Use bulky groups like N-Boc or N-Cumyl . The steric bulk protects the nitrogen lone pair and disfavors the trajectory required for cycloreversion [3].

  • Stereocontrol (Dynamic Resolution):

    • Use Azetidine-Borane Complexes .[2] Complexing the nitrogen with

      
       locks the lone pair, preventing inversion and stabilizing the lithiated species.
      
    • Protocol: Treat N-alkyl azetidine with

      
      
      
      
      
      Lithiate with
      
      
      
      
      Electrophile quench. This often yields high diastereoselectivity due to the "complex-induced proximity effect" [4].

Visual Workflow: Lithiation Strategy

Lithiation Substrate N-Boc Azetidine Lithiation s-BuLi / TMEDA (-78°C) Substrate->Lithiation Equilibrium Dynamic Equilibrium of Lithiated Species Lithiation->Equilibrium Frag Fragmentation (> -40°C) Equilibrium->Frag Temp Rise Trap Electrophile Trap (Fast) Equilibrium->Trap Maintain -78°C Product Functionalized Azetidine Trap->Product

Caption: Figure 2. Lithiation workflow. Temperature control is critical to prevent fragmentation (red path).

Module 4: Decomposition via Intramolecular Attack

User Issue: "My N-aryl azetidine decomposes when I try to deprotect a side chain."

Root Cause Analysis: If your azetidine has a pendant amide or ester group nearby, acid treatment can trigger an intramolecular nucleophilic attack .[3] The protonated azetidine acts as an electrophile, and the pendant carbonyl oxygen acts as the nucleophile. This rearranges the azetidine into a lactone or lactam (ring expansion/opening) [5].[3]

Solution:

  • Avoid Strong Acid: If possible, use hydrogenolysis (

    
    ) for deprotection (e.g., Cbz removal) instead of acid (Boc removal).
    
  • Solvent Switch: Use non-polar solvents during acidic steps to destabilize the charged transition state required for this rearrangement.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Hodgson, D. M., et al. (2015).

    
    -Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl 
    
    
    
    -Substituted Azetidines. The Journal of Organic Chemistry, 80(18), 9067–9075. Link
  • Vaginer, L., et al. (2018). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(20), 12363–12373. Link

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1746–1751. Link[4]

Sources

Optimization

Technical Support Center: Crystallization of 3-Hydroxyazetidine-1-carboxylic Acid Derivatives

Welcome to the Advanced Crystallization Support Center. As application scientists, we frequently encounter challenges when purifying small, highly polar heterocyclic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As application scientists, we frequently encounter challenges when purifying small, highly polar heterocyclic building blocks.

Scientist’s Note on Chemical Integrity: The free N-carboxylic acid (carbamic acid) of 3-hydroxyazetidine is thermodynamically unstable and prone to spontaneous decarboxylation. Therefore, in both laboratory and industrial settings, this compound is universally synthesized and crystallized as a protected ester derivative—most commonly 3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester (also known as 1-Boc-3-hydroxyazetidine). This guide specifically addresses the crystallization dynamics of this stable, widely utilized pharmaceutical intermediate.

Thermodynamic Pathways & Workflow

The most critical failure point in azetidine crystallization is the phase separation behavior. Because 1-Boc-3-hydroxyazetidine has a relatively low melting point and high solubility in moderately polar solvents, poor antisolvent addition rapidly forces the system into Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Mechanism cluster_0 Phase Separation Pathways S1 Supersaturated Solution O1 Liquid-Liquid Phase Separation (Oiling Out) S1->O1 Rapid Cooling Excess Antisolvent C1 Primary Nucleation (Crystalline Solid) S1->C1 Controlled Cooling Seeding O1->C1 Prolonged Aging (Impure Crystals)

Fig 1: Thermodynamic pathways illustrating oiling out versus controlled crystalline nucleation.

Troubleshooting & FAQs

Q1: Why is my 1-Boc-3-hydroxyazetidine forming a sticky oil at the bottom of the flask instead of crystallizing? A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS). The causality lies in the supersaturation trajectory. If you cool the solution too quickly or add the antisolvent (e.g., hexane) too rapidly, the system crosses the binodal curve before it can cross the solubility curve. This creates a solute-rich liquid phase (oil) rather than a solid crystal lattice. Solution: Heat the mixture back to 40–50 °C until the oil redissolves completely[1]. Add a few drops of your primary solvent (e.g., Ethyl Acetate) to decrease the saturation slightly, then introduce seed crystals before initiating a very slow cooling ramp (0.5 °C/min).

Q2: My isolated crystals degrade and become sticky upon vacuum drying. What is causing this instability? A2: The causality here is usually chemical, not physical. Trace amounts of acidic impurities (often carried over from upstream synthesis steps) can catalyze the thermal deprotection of the Boc group during vacuum drying at elevated temperatures. The resulting free amine is highly hygroscopic and will immediately absorb atmospheric moisture, turning your powder into a sticky paste. Solution: Prior to crystallization, wash your organic phase with a mild aqueous base (e.g., 5% NaHCO₃) to neutralize trace acids. Always dry the final crystals at ambient temperature under high vacuum.

Q3: How do I maximize the yield without compromising the purity of the azetidine ring? A3: Yield optimization requires a precise temperature hold. After the controlled addition of hexane at 40–50 °C, the system must be cooled to 5–10 °C and held at this crystallization temperature for 1 to 2 hours[2]. This aging period allows the metastable oil droplets (if any) to transition into the more thermodynamically stable crystalline state.

Quantitative Solvent Selection Matrix

Selecting the correct binary solvent system is paramount. The table below summarizes the quantitative and qualitative data for crystallizing 3-hydroxyazetidine-1-carboxylic acid derivatives based on field-proven industrial parameters.

Primary SolventAntisolventVolumetric Ratio (v/v)Oiling Out RiskEst. YieldCausality / Remarks
Ethyl Acetate Hexane 1 : 3Moderate>85%Optimal. Hexane addition at 40-50 °C balances solubility and maximizes purity[1].
Dichloromethane Heptane 1 : 4High>90%Steep solubility curve. Requires strict temperature control and seeding to prevent LLPS.
Isopropanol Water 1 : 2Very High<60%High polarity of the azetidine hydroxyl group causes excessive product loss to the aqueous phase.

Self-Validating Experimental Protocol

This protocol utilizes an antisolvent crystallization methodology optimized for 1-Boc-3-hydroxyazetidine. Every step includes a self-validating checkpoint to ensure the physical chemistry is proceeding correctly.

Workflow N1 1. Dissolution (EtOAc at 45°C) N2 2. Clarification (Hot Filtration) N1->N2 N3 3. Antisolvent Addition (Hexane dropwise) N2->N3 N4 4. Nucleation (Seeding at 40°C) N3->N4 N5 5. Crystal Growth (Cool to 5-10°C) N4->N5 N6 6. Isolation (Filtration & Drying) N5->N6

Fig 2: Step-by-step antisolvent crystallization workflow for 3-Hydroxyazetidine-1-carboxylic acid esters.

Step-by-Step Methodology:
  • Primary Dissolution: Dissolve the crude 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester in a minimal volume of Ethyl Acetate (EtOAc) while heating the jacketed vessel to 45 °C.

    • Validation Check: The solution must be completely transparent. Any persistent cloudiness indicates insoluble polymeric impurities.

  • Clarification (Hot Filtration): Pass the hot solution through a 0.45 µm PTFE filter to remove particulate matter that could act as unwanted heterogeneous nucleation sites.

  • Antisolvent Addition: While maintaining the temperature at 40–50 °C, begin dropwise addition of Hexane[1]. Continue until a very faint, persistent turbidity is observed, then immediately add 0.5 mL of EtOAc to clear the solution.

    • Validation Check: If the solution turns milky white and opaque rapidly, you have induced LLPS. Stop addition and raise the temperature by 5 °C until clear.

  • Seeding: Introduce 0.1% w/w of pure crystalline 1-Boc-3-hydroxyazetidine seeds. Hold the temperature at 40 °C for 30 minutes to allow the seed bed to establish.

  • Controlled Cooling: Program the reactor to cool to 5–10 °C at a linear rate of 0.5 °C/min. Hold at this final temperature for 1 to 2 hours to drive the supersaturation to completion[2].

  • Isolation: Isolate the white to almost-white crystals via vacuum filtration. Wash the filter cake with a pre-chilled (5 °C) solution of 1:4 EtOAc/Hexane.

  • Drying: Dry the product in a vacuum oven at 25 °C (ambient) under high vacuum (<10 mbar) to constant weight.

References

  • [Google Patents] CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Hydroxyazetidine-1-carboxylic Acid Derivatives

Welcome to the Technical Support Center for 3-Hydroxyazetidine-1-carboxylic acid . Nomenclature Clarification: In chemical catalogs, "3-Hydroxyazetidine-1-carboxylic acid" is frequently used as shorthand for its stable t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Hydroxyazetidine-1-carboxylic acid .

Nomenclature Clarification: In chemical catalogs, "3-Hydroxyazetidine-1-carboxylic acid" is frequently used as shorthand for its stable tert-butyl ester derivative (1-Boc-3-hydroxyazetidine)[1]. Strictly speaking, the free 3-hydroxyazetidine-1-carboxylic acid is a carbamic acid —a transient intermediate that is intrinsically unstable under acidic conditions. This guide addresses the controlled acidic deprotection of the stable ester, the rapid degradation of the transient carbamic acid, and the isolation of the final azetidine product.

Troubleshooting Guide: Acidic Deprotection Workflows

As a Senior Application Scientist, I frequently see researchers lose their product or generate unwanted impurities during the acidic handling of azetidine derivatives. Below are the most common failure modes and their mechanistic solutions.

Issue A: "Zero Yield" After Aqueous Workup
  • The Causality: The target product, 3-hydroxyazetidine, is a highly polar, low-molecular-weight amine. If you perform a standard deprotection using aqueous HCl or perform an aqueous basic workup after Trifluoroacetic Acid (TFA) cleavage, the product will remain entirely in the aqueous phase. It cannot be efficiently extracted into standard organic solvents like ethyl acetate or dichloromethane.

  • The Solution: Abandon aqueous workups. Utilize anhydrous acidic conditions (e.g., 4M HCl in dioxane). The byproduct (isobutylene) and solvent evaporate, while the 3-hydroxyazetidine hydrochloride salt precipitates directly as a crystalline solid, allowing for simple filtration.

Issue B: Formation of Alkylated Byproducts (O-Alkylation)
  • The Causality: Acidic cleavage of the Boc group generates a highly electrophilic tert-butyl cation. If this cation does not eliminate to form isobutylene gas, it will seek a nucleophile. The secondary hydroxyl group on the azetidine ring is a prime target, leading to unwanted tert-butyl ether byproducts.

  • The Solution: Introduce a cation scavenger according to [2]. Adding 2-5 equivalents of anisole or triethylsilane intercepts the tert-butyl cation before it can alkylate your product.

Issue C: Regulatory Flags for Genotoxic Impurities (PGIs)
  • The Causality: When using HCl for deprotection, the tert-butyl cation can react with chloride ions to form tert-butyl chloride. Alkyl halides are heavily scrutinized Potential Genotoxic Impurities (PGIs)[3].

  • The Solution: If synthesizing an Active Pharmaceutical Ingredient (API), you must track the purging of tert-butyl chloride[3]. Prolonged vacuum drying of the final salt at 40°C is usually sufficient to volatilize this impurity.

Quantitative Stability Profile

The stability of the azetidine ring and its carboxylic acid derivatives is highly dependent on pH and solvent. The 4-membered ring possesses significant angle strain (~26 kcal/mol), making it susceptible to ring-opening under harsh conditions.

Chemical SpeciesConditionStability / Half-lifePrimary Degradation PathwayRecommended Mitigation
1-Boc-3-hydroxyazetidine Neutral / Basic (pH 7–14)Highly Stable (>24 months)NoneStore at 2–8°C under inert gas[1].
1-Boc-3-hydroxyazetidine Weak Acid (e.g., 10% Citric Acid)Stable (Hours to Days)Slow Boc hydrolysisSafe for mild aqueous washes during upstream synthesis.
1-Boc-3-hydroxyazetidine Strong Acid (e.g., 4M HCl, neat TFA)Unstable (< 30 Minutes)Rapid Boc cleavageUse exclusively for deliberate deprotection workflows.
3-Hydroxyazetidine-1-carboxylic acid Any Acidic ConditionTransient (< 1 second) Spontaneous decarboxylationCannot be isolated. Must be trapped as the amine salt[4].
3-Hydroxyazetidine (Free Base) Strong Acid + Heat (>60°C)Moderately StableNucleophilic ring-openingStrictly control reaction temperatures (≤ 25°C).

Standard Operating Procedure: Self-Validating Anhydrous Deprotection

This protocol is designed as a self-validating system : visual cues at each step confirm the mechanistic progression of the reaction, ensuring trustworthiness without requiring immediate LC-MS analysis.

Materials:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • 4M HCl in Dioxane (Anhydrous, 5.0 eq)

  • Anisole (Cation scavenger, 2.0 eq)

  • Diethyl ether (Anhydrous, for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Boc-3-hydroxyazetidine and anisole in a minimal amount of anhydrous dioxane at room temperature.

    • Validation Check: The solution must be completely clear.

  • Acid Introduction: Cool the flask to 0°C using an ice bath. Slowly add the 4M HCl in dioxane dropwise over 10 minutes.

  • Decarboxylation Tracking (The Self-Validating Step): Remove the ice bath and allow the reaction to warm to room temperature (20°C). Observe the solution closely.

    • Validation Check: You will observe steady effervescence (bubbling). This is the CO₂ gas evolving as the transient 3-hydroxyazetidine-1-carboxylic acid spontaneously decarboxylates[4]. When the bubbling ceases (typically 1–2 hours), the deprotection is mechanistically complete.

  • Precipitation: Add 5 volumes of cold, anhydrous diethyl ether to the reaction mixture and stir vigorously for 15 minutes.

    • Validation Check: A dense, white crystalline solid (3-hydroxyazetidine hydrochloride) will crash out of the solution. If an oil forms, the ether is likely wet; scratch the side of the flask with a glass rod to induce crystallization.

  • Isolation: Filter the solid under a nitrogen atmosphere (the salt can be hygroscopic) and wash twice with cold diethyl ether. Dry under high vacuum at 35°C for 4 hours to remove residual HCl and potential tert-butyl chloride impurities[3].

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the acidic degradation and deprotection pathway.

MechanisticPathway Boc 1-Boc-3-hydroxyazetidine (Stable Precursor) Acid Strong Acidic Conditions (e.g., HCl/Dioxane) Boc->Acid Protonation Carbamic 3-Hydroxyazetidine-1-carboxylic acid (Transient Carbamic Acid) Acid->Carbamic Cleavage tButyl tert-Butyl Cation (Electrophilic Alkylation Risk) Acid->tButyl Cleavage Product 3-Hydroxyazetidine HCl Salt (Target Product) Carbamic->Product Spontaneous Decarboxylation CO2 Carbon Dioxide (Gas Evolution) Carbamic->CO2 Irreversible

Fig 1: Acid-mediated deprotection and decarboxylation pathway of Boc-protected 3-hydroxyazetidine.

Frequently Asked Questions (FAQs)

Q: Can I isolate and store the free 3-Hydroxyazetidine-1-carboxylic acid? A: No. Carbamic acids lacking a stabilizing protecting group are highly unstable. The moment the tert-butyl group is cleaved by the acid, the resulting carbamic acid undergoes spontaneous, irreversible decarboxylation to yield the free amine and CO₂[4].

Q: Why did my TFA deprotection yield a viscous, unworkable syrup instead of a solid? A: Trifluoroacetate (TFA) salts of highly polar, low-molecular-weight amines (like 3-hydroxyazetidine) are notoriously hygroscopic and often form thick oils that trap residual acid. Switching to the HCl/Dioxane protocol described above will yield a highly crystalline, easy-to-handle hydrochloride salt.

Q: How do I monitor the progress of the acidic deprotection if the product lacks a UV chromophore? A: Because 3-hydroxyazetidine lacks a conjugated pi-system, it is invisible to standard UV detectors (254 nm). You must use TLC stained with Ninhydrin (the secondary amine will stain a deep brown/purple upon heating) or utilize LC-MS with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756801, tert-butyl 3-hydroxyazetidine-1-carboxylate." PubChem. Available at:[Link]

  • Teasdale, A., et al. "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development, 2013, 17(2), 221–230. Available at:[Link]

  • ACS Green Chemistry Institute. "BOC Deprotection Guidelines & Scavenger Selection." American Chemical Society. Available at:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection Mechanisms." Reaction Guide. Available at:[Link]

Sources

Optimization

removing impurities from 3-Hydroxyazetidine-1-carboxylic acid crude product

This technical guide addresses the purification of 3-Hydroxyazetidine-1-carboxylic acid , chemically recognized in its stable form as 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (or the tert-butyl ester).[1][2][3][4] Note...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 3-Hydroxyazetidine-1-carboxylic acid , chemically recognized in its stable form as 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (or the tert-butyl ester).[1][2][3][4]

Note on Chemical Stability: The free acid form (N-COOH) of this molecule is a carbamic acid, which is inherently unstable and spontaneously decarboxylates to 3-hydroxyazetidine.[1][3] This guide assumes you are working with the stable ester derivative (likely tert-butyl or benzyl) commonly used in drug discovery (CAS: 141699-55-0).[1][3]

[1][4]

Part 1: Critical Nomenclature & Stability Check

Status: Active | Severity: High Issue: User references "3-Hydroxyazetidine-1-carboxylic acid."[1][3] Diagnostic:

  • If your product is a stable white solid/oil: You possess the ester (e.g., tert-butyl ester, Boc-protected).[1][3] Proceed with this guide.

  • If you are attempting to isolate the free N-COOH acid: Stop. This species is transient.[1] It will decompose to CO₂ and the free amine upon acidification.[1]

Part 2: Troubleshooting Modules

Module A: The "Sticky Oil" Phenomenon (Solidification Failure)

Symptom: The crude product remains a viscous, colorless/yellow oil and refuses to crystallize (Literature mp: 43–47 °C).[1][3] Root Cause: Presence of residual solvents (DMF, Dioxane) or excess Boc anhydride (Boc₂O) preventing crystal lattice formation.[1][3]

Protocol 1: The "High-Vac" Seeding Technique

  • Solvent Swap: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) .[1]

  • Azeotrope: Evaporate on a rotary evaporator. Repeat 3x with Heptane or Cyclohexane to pull off trapped DCM/THF.[1]

  • High Vacuum: Place the flask on a high-vacuum manifold (<1 mbar) for 12+ hours.

  • Seeding: If still oily, scratch the flask wall with a glass rod dipped in liquid nitrogen or add a seed crystal of pure 1-Boc-3-hydroxyazetidine.[1][3]

  • Cold Bath: Submerge the flask in a -20 °C bath. The oil should solidify into a white waxy solid.[1]

Module B: Inorganic Salt Contamination

Symptom: White precipitate forms when dissolving the crude in organic solvents (EtOAc/DCM), or NMR shows broad baseline peaks.[1][3] Root Cause: Carryover of Na₂CO₃/NaHCO₃ from the protection step (Schotten-Baumann conditions).[1]

Protocol 2: The "Desalting" Workup Do not rely on simple filtration; fine carbonate dust often passes through frits.[1]

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Mild): Wash with 10% Citric Acid (aq).[1] Crucial: Do not use HCl; strong acids can cleave the Boc group.[1]

  • Brine Wash: Wash with saturated NaCl to break emulsions.[1]

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can sometimes coordinate with the hydroxyl/carbamate system).[1][3]

Module C: Benzhydryl Impurities (Route Specific)

Symptom: Aromatic peaks in NMR (7.2–7.4 ppm) despite the target being aliphatic.[1] Root Cause: Incomplete hydrogenolysis if the starting material was 1-benzhydryl-3-hydroxyazetidine.[1][3]

Protocol 3: Scavenging & Filtration

  • Diagnosis: Run TLC (Hexane:EtOAc 1:1). Benzhydryl impurities are UV active.[1] The target (Boc-alcohol) is not UV active (requires staining).[1]

  • Remediation: If >5% impurity remains, re-subject to hydrogenation (Pd/C, H₂, MeOH) or perform column chromatography.[1][3]

  • Chromatography:

    • Stationary Phase: Silica Gel 60.[1]

    • Eluent: Gradient 20% → 50% EtOAc in Hexane.[1][5]

    • Detection: Use KMnO₄ or Iodine stain.[1] (UV 254 nm will miss the product).[1][3]

Part 3: Visualization & Logic Flows

Diagram 1: Purification Decision Matrix

Use this logic tree to determine the correct purification workflow based on your crude analysis.

PurificationLogic Start Crude Product Analysis CheckState Physical State? Start->CheckState Solid White Waxy Solid CheckState->Solid Expected Oil Viscous Oil CheckState->Oil Common Issue CheckNMR 1H NMR Check Impurities Identify Impurities CheckNMR->Impurities Solid->CheckNMR Action_Vac High Vacuum + Heptane Chase Oil->Action_Vac Salts Inorganic Salts (Na2CO3/NaCl) Impurities->Salts Broad Baseline Benzhydryl Aromatic Peaks (Benzhydryl) Impurities->Benzhydryl Aromatic Signals Clean Clean Spectrum Impurities->Clean Only Aliphatic Action_Wash Wash: 10% Citric Acid Extract: EtOAc Salts->Action_Wash Action_Col Column Chromatography (Stain: KMnO4) Benzhydryl->Action_Col Action_Recryst Recrystallize: Cyclohexane/EtOAc Clean->Action_Recryst Final Polish Action_Vac->CheckNMR

Caption: Decision matrix for selecting purification method based on physical state and NMR impurity profile.

Diagram 2: Extraction & Phase Separation Guide

Visualizing the correct layers during the "Desalting" Protocol (Module B).

ExtractionFlow cluster_0 Phase 1: Acid Wash cluster_1 Phase 2: Drying Mix1 Mixture: Crude + EtOAc + 10% Citric Acid Sep1 Separation Mix1->Sep1 Top1 Top Layer (Organic) Contains: Product Sep1->Top1 Bot1 Bottom Layer (Aqueous) Contains: Salts/Amines Sep1->Bot1 Dry1 Add Na2SO4 (Anhydrous) Top1->Dry1 Filter Filter & Evaporate Dry1->Filter Final Purified Product Filter->Final

Caption: Workflow for aqueous extraction. Note: The product resides in the Top (Organic) layer when using Ethyl Acetate.[1]

Part 4: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Solubility Profile

ParameterSpecificationNotes for Purification
CAS Number 141699-55-0Reference for tert-butyl ester form.[1][2][3][4]
Molecular Weight 173.21 g/mol
Physical State White Solid or Viscous OilMelting Point: 43–47 °C [1].[1]
Solubility (Good) EtOAc, DCM, MeOH, THFUse EtOAc for extraction.[1][3]
Solubility (Poor) Water, Hexane, PentaneUse Hexane/Pentane for precipitation/trituration.[1][3]
TLC Detection UV Inactive Must use KMnO₄ or Ninhydrin (after heating).
pKa (OH group) ~16Weakly acidic; stable to mild bases.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: Why can't I see my spot on the TLC plate? A: 1-Boc-3-hydroxyazetidine lacks a chromophore (conjugated pi-system) necessary for UV detection at 254 nm.[1][3] You must use a chemical stain.[1] Permanganate (KMnO₄) is best for the alcohol; Iodine (I₂) chambers also work well.[1]

Q2: Can I use HCl to remove the salts? A: NO. While HCl is standard for amine washes, the Boc group is acid-labile.[1] Exposure to strong acid (pH < 2) can cleave the Boc group, yielding the water-soluble azetidine salt, which you will lose in the aqueous layer [2].[3] Use 10% Citric Acid or 0.5M KHSO₄ instead.[1]

Q3: The product turned pink/red upon storage. Is it ruined? A: This indicates minor oxidation of trace amine impurities (azetidine ring opening).[1] If the NMR is clean (>95%), the color is likely cosmetic.[3] To remove color, dissolve in EtOAc and treat with activated charcoal for 15 minutes, then filter through Celite.

Q4: Is the "Carboxylic Acid" name ever correct? A: Only if referring to the transient species 3-hydroxyazetidine-1-carboxylic acid formed during the hydrolysis of the ester.[1][3] It cannot be isolated.[1] If you see this name in a catalog, it is almost certainly the tert-butyl ester (Boc) or benzyl ester (Cbz) [3].[1][3]

References

  • Greene, T. W., & Wuts, P. G. M. (2007).[1][3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Referencing acid lability of tert-butyl carbamates).

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2756801, tert-Butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • Synlett. (2010).[1] Synthesis of 3-Substituted Azetidines. (General reference for hydrogenation of benzhydryl azetidines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 3-Hydroxyazetidine-1-carboxylic Acid Derivatives: A Comparative Analytical Guide

Executive Summary 3-Hydroxyazetidine-1-carboxylic acid is a highly sought-after, -rich structural motif in modern drug discovery, prized for its ability to improve the pharmacokinetic profiles of small-molecule therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxyazetidine-1-carboxylic acid is a highly sought-after,


-rich structural motif in modern drug discovery, prized for its ability to improve the pharmacokinetic profiles of small-molecule therapeutics. However, free carbamic acids are inherently unstable and undergo spontaneous decarboxylation to yield the corresponding free amine[1]. Consequently, analytical characterization—specifically 

H Nuclear Magnetic Resonance (NMR) spectroscopy—is universally performed on its stable synthetic equivalents: the carbamate ester (e.g., 1-Boc-3-hydroxyazetidine) or the functionalized methoxy analog[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the


H NMR structural elucidation of these derivatives. By grounding our analysis in molecular causality and field-proven, self-validating protocols, researchers can confidently prevent misassignments caused by ring dynamics and rotameric line broadening.

Chemical_State A 3-Hydroxyazetidine (Stable Free Amine) B 1-Boc-3-hydroxyazetidine (Stable Carbamate Ester) A->B Boc2O, Base (Synthetic Protection) C 3-Hydroxyazetidine-1- carboxylic acid (Unstable) B->C Theoretical Hydrolysis C->A Spontaneous Decarboxylation (-CO2)

Fig 1. Chemical stability and synthetic relationship of azetidine derivatives.

Section 1: Chemical Causality & NMR Dynamics

To accurately interpret the


H NMR spectrum of azetidine derivatives, one must first understand the underlying molecular physics. The four-membered azetidine ring possesses a significant ring strain energy of approximately 25.2 kcal/mol, which is comparable to aziridine[1]. Despite this strain, its basicity (

~11.29) and bond angles cause it to behave electronically more like a five-membered pyrrolidine ring[1].

When analyzing these structures via NMR, two critical phenomena dictate the spectral output:

  • Diastereotopic Methylene Protons: The rigid, puckered conformation of the azetidine ring, combined with the pseudo-axial/equatorial positioning of the C3-hydroxyl group, breaks the symmetry of the C2 and C4 protons. This renders the geminal protons diastereotopic, leading to complex multiplet splitting patterns rather than simple equivalent singlets[3].

  • Carbamate Rotamers: In 1-Boc-3-hydroxyazetidine, the restricted rotation around the N-CO carbamate bond at room temperature (298 K) often leads to signal broadening. The nitrogen lone pair delocalizes into the carbonyl group, creating partial double-bond character that locks the molecule into rapidly interconverting rotameric states[4].

Section 2: Comparative H NMR Data Analysis

The table below objectively compares the


H NMR chemical shifts of 1-Boc-3-hydroxyazetidine against its synthetically functionalized alternative, 1-Boc-3-methoxyazetidine. This comparison highlights how functionalization at the C3 position shifts the electronic environment.
Structural Position1-Boc-3-hydroxyazetidine (

)[4]
1-Boc-3-methoxyazetidine (

)[2]
Mechanistic Causality
N-Protecting Group 1.43 ppm (s, 9H)1.44 ppm (s, 9H)The highly shielded tert-butyl protons appear as a sharp, intense singlet, serving as an internal calibration anchor.
C3 Methine (CH) 4.56 ppm (m, 1H)4.16–4.10 ppm (m, 1H)The electronegative oxygen strongly deshields the C3 proton. Methylation (methoxy) slightly shields this proton compared to the free hydroxyl group due to inductive electron donation.
C2/C4 Methylenes (

)
4.13 ppm (m, 2H)4.09–4.03 ppm (m, 2H)Protons cis to the hydroxyl/methoxy group experience different anisotropic deshielding than those trans, splitting the 4H signal into two distinct 2H multiplets.
C2/C4 Methylenes (

)
3.81 ppm (m, 2H)3.82 ppm (dd,

= 10.2, 4.4 Hz, 2H)
The geminal coupling (

~10 Hz) and vicinal coupling (

~4.4 Hz) to the C3 methine proton define this distinct doublet of doublets[2].
O-Functional Group N/A (Broad OH, variable)3.28 ppm (s, 3H)The sharp methoxy singlet confirms successful O-alkylation and provides a distinct marker separate from the ring protons[2].

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in NMR acquisition, the following step-by-step methodology must be employed. This protocol is explicitly designed to prevent acid-catalyzed Boc-deprotection and resolve rotameric broadening—two common pitfalls in azetidine characterization.

Protocol: High-Fidelity NMR Sample Preparation & Acquisition

  • Solvent Neutralization: Chloroform-d (

    
    ) naturally degrades over time to produce trace photolytic DCl, which can spontaneously cleave the Boc protecting group. Prior to sample preparation, pass the 
    
    
    
    through a short plug of basic alumina to neutralize trace acids.
  • Sample Concentration: Dissolve exactly 15–20 mg of the azetidine derivative in 0.6 mL of neutralized

    
    . This specific concentration ensures an optimal signal-to-noise ratio for detecting the complex C2/C4 multiplets without causing concentration-dependent viscosity line broadening.
    
  • Internal Standardization (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS) to the sample. Set the TMS signal to exactly 0.00 ppm during processing to self-validate the calibration of the chemical shift axis.

  • Variable Temperature (VT) Acquisition: If the C2/C4 methylene signals appear excessively broad due to carbamate rotamers, increase the NMR probe temperature to 328 K (55 °C). This thermal energy accelerates rotamer interconversion beyond the NMR timescale, coalescing the broad signals into sharp, easily integrable multiplets.

Section 4: Logical Workflow for Structural Elucidation

The interpretation of azetidine NMR spectra should follow a strict, hierarchical logic to prevent the misassignment of the diastereotopic ring protons.

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3, 298 K) CheckBoc Identify N-Boc Group (Singlet at ~1.43 ppm, 9H) Start->CheckBoc Step 1 AnalyzeC3 Analyze C3 Methine (Multiplet at ~4.56 ppm, 1H) CheckBoc->AnalyzeC3 Step 2 AnalyzeC2C4 Examine C2/C4 Methylenes (Diastereotopic, ~3.8-4.1 ppm, 4H) AnalyzeC3->AnalyzeC2C4 Step 3 Validate Assess Rotamer Broadening (Variable Temp NMR if needed) AnalyzeC2C4->Validate Step 4

Fig 2. Step-by-step logical workflow for 1H NMR structural elucidation.

References

Sources

Comparative

Advanced HPLC Method Development for 3-Hydroxyazetidine-1-Carboxylic Acid Purity

The Analytical Challenge: Polarity, Stability, and Detection Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-hydroxyazetidine-1-carboxylic acid requires overcoming a triad of distinct physi...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Polarity, Stability, and Detection

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-hydroxyazetidine-1-carboxylic acid requires overcoming a triad of distinct physicochemical hurdles:

  • Extreme Polarity: The high density of hydrogen bond donors and acceptors on this small aliphatic heterocycle results in a highly negative LogP. On traditional reversed-phase (RP) columns, it exhibits virtually no retention, eluting in the void volume (

    
    ).
    
  • Optical Invisibility: Lacking a conjugated

    
    -electron system, the molecule is virtually transparent to standard UV-Vis detectors, rendering traditional impurity tracking ineffective[1].
    
  • Chemical Instability: As a free carbamic acid, 3-hydroxyazetidine-1-carboxylic acid is thermodynamically unstable and prone to spontaneous decarboxylation into 3-hydroxyazetidine and

    
    . Consequently, purity assays must be strategically designed to target either a synthesized, stable derivative (e.g., the tert-butyl ester, 1-Boc-3-hydroxyazetidine)[2] or the free amine degradant.
    

To establish a self-validating analytical system, the method must be tailored to the specific state of the molecule, dictating the choice of stationary phase and detector.

HPLC_Workflow A 3-Hydroxyazetidine-1-carboxylic acid (Highly Polar, UV-Inactive) B Assess Chemical Stability (Risk of Decarboxylation) A->B C1 Stable Ester/Salt (e.g., 1-Boc-derivative) B->C1 Protected C2 Free Amine Degradant (3-Hydroxyazetidine) B->C2 Unprotected D1 Aqueous-Compatible RP-HPLC (Polar-Embedded C18) C1->D1 D2 HILIC Chromatography (Zwitterionic/Amide Phase) C2->D2 E1 UV Detection (210 nm) D1->E1 E2 CAD / MS Detection D1->E2 Optional D2->E2

Workflow for selecting HPLC modes based on 3-hydroxyazetidine-1-carboxylic acid stability.

Comparative Analysis of Chromatographic Modes

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for analyzing the free amine (3-hydroxyazetidine) or highly polar degradants. The retention mechanism relies on analyte partitioning between the bulk organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase[3].

  • Mechanistic Causality: In HILIC, water acts as the strongest eluting solvent[4]. Therefore, gradients must run inversely to RP-HPLC (from high organic to high aqueous). Furthermore, because ion exchange is a strong secondary contributor to HILIC retention, the use of a buffered aqueous mobile phase (e.g., ammonium formate) is strictly required to maintain reproducible peak shapes[4].

Aqueous-Compatible Reversed-Phase (AQ-RP)

For stable, protected derivatives (like 1-Boc-3-hydroxyazetidine), RP-HPLC is viable, provided the method can tolerate highly aqueous conditions to retain the polar ester.

  • Mechanistic Causality: Traditional C18 columns suffer from "ligand folding" or "matting" (hydrophobic phase collapse) when exposed to <5% organic modifier, leading to sudden losses in retention time and poor peak shape[5]. Polar-embedded or AQ-type C18 columns resist this dewetting phenomenon, allowing for 100% aqueous initial conditions to successfully retain the analyte[6].

Ion-Pairing Chromatography (IPC)

While IPC can enhance the retention of polar ionizable compounds on standard C18 columns[7], the use of non-volatile ion-pairing agents severely limits compatibility with Mass Spectrometry (MS) and Charged Aerosol Detection (CAD)[8]. Given the lack of a UV chromophore in the parent molecule[1], MS or CAD is mandatory, rendering IPC a suboptimal and largely obsolete choice for this specific workflow.

Quantitative Performance Comparison

The following table objectively compares the expected performance of three distinct analytical strategies for 3-hydroxyazetidine derivatives:

ParameterHILIC + CAD/MSAQ-RP + UV (210 nm)RP-IPC + UV
Target Analyte State Free Amine / UnprotectedProtected Ester (e.g., Boc)Free Amine (Not Recommended)
Primary Retention Mechanism Hydrophilic PartitioningHydrophobic (Polar-embedded)Hydrophobic + Ion-Pairing
Expected Retention Factor (

)
3.5 – 6.01.5 – 2.52.0 – 4.0
Peak Asymmetry (

)
1.1 – 1.31.3 – 1.71.5 – 2.0
Equilibration Time High (~20 column volumes)Low (~5 column volumes)Very High (>30 column volumes)
Detector Compatibility Excellent (Volatile buffers)Moderate (Requires low UV cut-off)Poor (Signal suppression)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in System Suitability Tests (SST) that validate the physical chemistry of the separation before sample analysis begins.

Protocol A: HILIC-CAD Method (For Free 3-Hydroxyazetidine)

This method utilizes Charged Aerosol Detection (CAD) to overcome the lack of a UV chromophore, providing a uniform response for non-volatile analytes[1].

1. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0 (Ensures protonation of the azetidine nitrogen for consistent ion-exchange interaction).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 2 min, ramp to 50% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD (Evaporator temperature: 35°C, Data collection rate: 10 Hz).

2. Self-Validation Mechanism (SST):

  • Void Volume Verification: Inject a toluene standard (unretained in HILIC). Record

    
    .
    
  • Retention Verification: Inject a 3-hydroxyazetidine standard. The method is only valid if the retention factor (

    
    ) is 
    
    
    
    . If
    
    
    , the water-enriched layer on the silica surface has not fully equilibrated, and the column requires further flushing with 90% B.
Protocol B: AQ-RP Method (For Protected 1-Boc-3-Hydroxyazetidine)

This method leverages the slight UV absorbance of the Boc-protecting group at low wavelengths, utilizing an aqueous-compatible column to prevent phase collapse[6].

1. Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3 or Agilent Poroshell 120 SB-Aq), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Low UV cutoff).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B hold for 3 min (maximizes polar retention), ramp to 60% B over 12 min.

  • Flow Rate: 1.2 mL/min.

  • Detector: UV at 210 nm.

2. Self-Validation Mechanism (Phase Collapse Test):

  • Stability Check: Inject the standard and record the retention time (

    
    ). Stop the pump flow completely for 15 minutes. Restart the flow, equilibrate for 2 minutes, and re-inject the standard (
    
    
    
    ).
  • Acceptance Criteria: The method is validated against ligand folding/matting if the shift between

    
     and 
    
    
    
    is
    
    
    [5].
References

1.[1] - Wiley Analytical Science 2.[3] - LCGC International 3.[2] - Google Patents 4.[8] - ResearchGate 5.[6] - Agilent Technologies 6.[4] - LCGC International 7.[5] - HPLC.eu 8.[7] - MilliporeSigma

Sources

Validation

Advanced Mass Spectrometry Analysis of 3-Hydroxyazetidine-1-carboxylic Acid: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, evaluating small, highly polar, and strained heterocyclic compounds requires moving beyond standa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, evaluating small, highly polar, and strained heterocyclic compounds requires moving beyond standard reversed-phase methodologies. 3-Hydroxyazetidine-1-carboxylic acid presents a unique analytical challenge. This guide objectively compares the mass spectrometry (MS) performance of various analytical modalities, providing field-proven insights, self-validating protocols, and the mechanistic causality behind each experimental choice.

Chemical Reality & Analytical Strategy (Expert Insight)

Before designing an MS workflow, we must address a critical chemical reality: 3-hydroxyazetidine-1-carboxylic acid is a carbamic acid . Because the carboxylic acid group is attached directly to the azetidine nitrogen, the free acid is thermodynamically unstable and spontaneously decarboxylates into the free amine (3-hydroxyazetidine) and CO₂ under ambient conditions[1].

Therefore, in drug development and synthetic quality control, analytical scientists do not analyze the transient free acid. Instead, workflows are strictly designed around two stable surrogates:

  • The Protected Ester: Typically the tert-butyl ester (N-Boc-3-hydroxyazetidine, formally tert-butyl 3-hydroxyazetidine-1-carboxylate)[2].

  • The Free Amine Core: 3-Hydroxyazetidine (often handled as a hydrochloride salt)[1].

Understanding this dichotomy dictates the choice of chromatography and ionization strategy.

Comparative Analytical Modalities

To accurately quantify and characterize this scaffold, three primary modalities are utilized in modern laboratories.

A. HILIC-ESI-MS/MS (Direct Analysis of the Free Amine)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for the unprotected, highly polar 3-hydroxyazetidine core[3].

  • Causality: The free amine (LogP < 0) has zero retention on standard C18 columns. HILIC utilizes a high-organic mobile phase to establish a water-enriched layer on a polar stationary phase (e.g., Amide or bare Silica). The analyte partitions into this aqueous layer, providing excellent retention and superior desolvation efficiency in the Electrospray Ionization (ESI) source[4].

B. RP-LC-MS/MS (Analysis of the N-Boc Protected Ester)

Reversed-Phase Liquid Chromatography (RP-LC) is ideal for the stable N-Boc derivative (tert-butyl 3-hydroxyazetidine-1-carboxylate)[2].

  • Causality: The bulky tert-butyl group significantly increases the molecule's lipophilicity, allowing for robust retention on standard C18 or C8 columns. ESI+ ionization relies on the protonation of the azetidine nitrogen or the formation of sodium adducts [M+Na]⁺.

C. GC-MS (Silylation of the Free Core)

Gas Chromatography-Mass Spectrometry requires pre-column derivatization (e.g., using BSTFA/TMCS) to replace active hydrogens (on the -OH and -NH groups) with trimethylsilyl (TMS) groups.

  • Causality: Unprotected azetidines are non-volatile and thermally labile. Silylation neutralizes polarity and increases volatility, allowing for high-resolution structural elucidation via Electron Impact (EI) fragmentation.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each modality to aid in platform selection:

MetricHILIC-ESI-MS/MS (Free Amine)RP-LC-MS/MS (N-Boc Ester)GC-MS (TMS Derivatized)
Primary Target 3-Hydroxyazetidine coretert-butyl 3-hydroxyazetidine-1-carboxylateSilylated 3-Hydroxyazetidine
Sensitivity (LOD) 1–5 ng/mL0.1–1 ng/mL10–50 ng/mL
Sample Prep Time Low (Dilute & Shoot)Low (Direct Injection)High (Anhydrous Derivatization)
Matrix Effects High (Ion suppression in early eluting salts)Low to ModerateLow
Throughput Medium (Requires long column equilibration)HighLow (Long GC run times)
Structural ID Moderate (CID fragmentation)Moderate (CID fragmentation)Excellent (EI spectral libraries)

Mechanistic Workflows & Logical Relationships

Analytical Decision Tree

The selection of the MS modality is entirely dependent on the chemical state of the azetidine sample.

AnalyticalWorkflow Start 3-Hydroxyazetidine Core Analysis Decision Target Analyte State Start->Decision HILIC HILIC-ESI-MS/MS (Free Amine: 3-Hydroxyazetidine) Decision->HILIC Highly Polar / Unprotected RPLC RP-LC-MS/MS (Protected: N-Boc Esters) Decision->RPLC Lipophilic / Protected GCMS GC-MS (Silylated Derivatives) Decision->GCMS Volatile / Derivatized

Caption: Decision matrix for selecting the appropriate mass spectrometry workflow based on analyte state.

Collision-Induced Dissociation (CID) Fragmentation Logic

For the N-Boc protected ester (tert-butyl 3-hydroxyazetidine-1-carboxylate, MW = 173.21), ESI+ generates a protonated molecular ion at m/z 174.1[5]. The fragmentation cascade is highly predictable and driven by the lability of the protecting group.

FragmentationLogic Parent [M+H]+ m/z 174.1 (N-Boc-3-hydroxyazetidine) Frag1 Fragment m/z 118.1 (- Isobutylene) Parent->Frag1 CID (Low CE) Frag2 Fragment m/z 74.1 (- CO2) Frag1->Frag2 CID (Med CE) Frag3 Fragment m/z 56.1 (- H2O) Frag2->Frag3 CID (High CE)

Caption: MS/MS fragmentation pathway of N-Boc-3-hydroxyazetidine demonstrating sequential neutral losses.

Mechanistic Causality:

  • Low Collision Energy (CE 10-15 eV): The tert-butyl group easily cleaves to expel neutral isobutylene (56 Da), leaving the carbamic acid intermediate (m/z 118.1).

  • Medium CE (CE 15-25 eV): The unstable carbamic acid rapidly loses CO₂ (44 Da), yielding the protonated 3-hydroxyazetidine core (m/z 74.1).

  • High CE (CE >30 eV): The hydroxyl group is eliminated as water (18 Da), generating the highly strained azetinium ion (m/z 56.1).

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure E-E-A-T principles, the following protocols are designed as self-validating systems . They include built-in System Suitability Tests (SST) to verify that the physical chemistry of the system is functioning correctly before data acquisition.

Protocol 1: RP-LC-MS/MS of tert-butyl 3-hydroxyazetidine-1-carboxylate

Objective: High-sensitivity quantification of the protected ester.

  • Sample Preparation:

    • Dissolve the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Self-Validation Step: Spike the sample with a stable-isotope-labeled internal standard (e.g., N-Boc-3-hydroxyazetidine-d4) at 10 ng/mL to correct for ESI matrix suppression.

  • Chromatographic Separation:

    • Column: C18 Sub-2 µm (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Acquisition (Multiple Reaction Monitoring - MRM):

    • Transition 1 (Quantifier): m/z 174.1 → 74.1 (CE: 20 eV). Tracks the loss of the entire Boc group.

    • Transition 2 (Qualifier): m/z 174.1 → 118.1 (CE: 12 eV). Tracks the loss of isobutylene.

  • System Suitability Verification:

    • Ensure the Ion Ratio (Qualifier/Quantifier) remains within ±15% of the reference standard. A deviation indicates either co-eluting interference or a fluctuation in the collision cell gas pressure.

Protocol 2: HILIC-MS/MS of 3-Hydroxyazetidine (Free Amine)

Objective: Direct analysis of the highly polar, deprotected core[3].

  • Sample Preparation:

    • Dilute the sample in at least 75% Acetonitrile .

    • Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary phase water layer, causing severe peak distortion and retention time drift.

  • Chromatographic Separation:

    • Column: Amide-bonded silica (e.g., Waters BEH Amide, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Buffer is required to maintain a consistent ionic strength in the water layer.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Isocratic hold at 85% B for 1 minute, followed by a gradient to 50% B over 4 minutes.

  • MS/MS Acquisition:

    • Transition: m/z 74.1 → 56.1 (CE: 18 eV).

  • System Suitability Verification:

    • Equilibration Check: Perform 10 blank injections of 85% B prior to the first sample. The retention time of the free amine must not drift by more than 0.05 minutes between the 9th and 10th injection, validating that the HILIC water layer has reached thermodynamic equilibrium.

References

  • PubChem. "3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - Structure, chemical names, physical and chemical properties." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - Structure, chemical names, physical and chemical properties." National Center for Biotechnology Information. Available at:[Link]

  • OPUS at UTS. "Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry." University of Technology Sydney. Available at:[Link]

  • Royal Society of Chemistry (RSC). "AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids." Available at:[Link]

Sources

Comparative

Comparative Guide: 3-Hydroxyazetidine vs. 3-Hydroxypyrrolidine in Medicinal Chemistry

Executive Summary In modern drug discovery, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a validated strategy to improve the physicochemical profile of lead compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a validated strategy to improve the physicochemical profile of lead compounds. While 3-hydroxypyrrolidine is a robust, stable building block, 3-hydroxyazetidine offers superior metabolic stability and lower lipophilicity (LogD). However, this advantage comes at the cost of synthetic fragility.

This guide objectively compares the reactivity, stability, and handling of these two scaffolds, providing a self-validating experimental protocol for their N-functionalization.

Feature3-Hydroxyazetidine3-Hydroxypyrrolidine
Ring Size 4-membered5-membered
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)
Basicity (pKa) Lower (~8.5 - 9.5)Higher (~9.5 - 10.5)
Lipophilicity Lowers LogD significantlyStandard LogD baseline
Stability Free base prone to polymerizationStable free base
Primary Utility Bioisostere for metabolic stabilityStandard solubilizing group

*Note: pKa values are approximate for the amine and heavily dependent on N-substitution and solvent.

Physicochemical & Mechanistic Analysis

The "Azetidine Switch" Rationale

The transition from a 5-membered to a 4-membered ring induces specific changes in the molecule's electronic and steric environment.

  • Basicity Modulation: Azetidines are generally less basic than pyrrolidines. The bond angles in the 4-membered ring (~90°) deviate significantly from the ideal tetrahedral angle (109.5°), forcing the nitrogen lone pair into an orbital with higher s-character. This holds the electrons tighter to the nucleus, lowering basicity and reducing liability to hERG channel inhibition.

  • Metabolic Stability: The high ring strain and specific puckering of azetidine often reduce the accessibility of the

    
    -carbons to cytochrome P450 enzymes, thereby suppressing oxidative metabolism (N-dealkylation) compared to the more flexible pyrrolidine.
    
Visualizing the Property Shift

The following diagram illustrates the causal relationships between ring size and medicinal chemistry outcomes.

PropertyShift RingSize Ring Contraction (5-mem to 4-mem) Strain Increased Ring Strain (~26 kcal/mol) RingSize->Strain Hybridization Altered Hybridization (Higher s-character) RingSize->Hybridization Lipophilicity Lower Lipophilicity (LogD) Strain->Lipophilicity Compact Solvation Reactivity Risk: Ring Opening (Acid/Nucleophile Sensitive) Strain->Reactivity Basicity Lower Basicity (pKa) Hybridization->Basicity MetabStab Increased Metabolic Stability Basicity->MetabStab Reduced CYP Binding Lipophilicity->MetabStab

Figure 1: Mechanistic impact of the Azetidine Switch on physicochemical properties.

Synthetic Reactivity Profile

Nucleophilicity and N-Functionalization

Despite being less basic, 3-hydroxyazetidine is a competent nucleophile. However, its reactivity in


 (Nucleophilic Aromatic Substitution) reactions is often slower than 3-hydroxypyrrolidine due to steric compression and the electronic penalty of the strained ring.
  • 3-Hydroxypyrrolidine: Behaves as a classic secondary amine. High nucleophilicity; rapid reaction rates.

  • 3-Hydroxyazetidine: "Goldilocks" reactivity. Reactive enough for coupling, but the lower basicity requires careful base selection to ensure the amine is deprotonated without triggering ring opening.

Stability and Handling (Critical)

The most significant operational difference is the stability of the free base.

  • 3-Hydroxypyrrolidine: Can be stored as a free base (viscous oil/solid) at room temperature. Distillable.

  • 3-Hydroxyazetidine: The free base is thermodynamically unstable . It tends to dimerize or polymerize via ring-opening pathways driven by the release of ring strain.

    • Operational Rule: Always store 3-hydroxyazetidine as its HCl or salt.

    • Operational Rule: Generate the free base in situ only when the electrophile is present. Do not isolate the free base during workup if possible.

Experimental Protocol: Comparative N-Arylation ( )

This protocol describes the coupling of both amines with a model electrophile (e.g., 4-chloropyrimidine or a fluoronitrobenzene). It highlights the specific handling required for the azetidine salt.

Reagents & Setup
  • Substrate A: 3-Hydroxyazetidine[1][2][3][4]·HCl (Must be the salt form).

  • Substrate B: 3-Hydroxypyrrolidine (Free base or HCl salt).

  • Electrophile: 2,4-Dichloropyrimidine (1.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Workflow Diagram

ProtocolWorkflow Azetidine 3-Hydroxyazetidine·HCl (Solid Salt) Mix Dissolve in DMF Azetidine->Mix Pyrrolidine 3-Hydroxypyrrolidine (Free Base/Oil) Pyrrolidine->Mix Electrophile Electrophile (e.g., Chloropyrimidine) Electrophile->Mix BaseAdd Add DIPEA (2.5 - 3.0 equiv) CRITICAL: In Situ Neutralization Mix->BaseAdd Reaction Heat to 60-80°C Monitor by LCMS BaseAdd->Reaction Check LCMS Check Reaction->Check WorkupA Azetidine Workup: Dilute w/ EtOAc, Wash w/ Brine AVOID Acidic Wash (Ring Opening Risk) Check->WorkupA Azetidine Route WorkupP Pyrrolidine Workup: Standard Extraction Check->WorkupP Pyrrolidine Route

Figure 2: Comparative workflow for N-arylation, highlighting the critical in situ neutralization step.

Step-by-Step Methodology
Protocol A: 3-Hydroxyazetidine (Salt Method)
  • Dissolution: In a reaction vial, suspend 3-Hydroxyazetidine·HCl (1.0 mmol) in dry DMF (3 mL).

  • Base Addition (Critical): Add DIPEA (2.5 mmol) dropwise. Note: You need >2 equivalents: 1 to neutralize the HCl, 1 to scavenge the HCl generated during

    
    .
    
    • Observation: The suspension should clear as the free base is liberated.

  • Electrophile Addition: Immediately add the electrophile (1.0 mmol). Do not let the free base stir alone for prolonged periods.

  • Reaction: Heat to 60–80 °C. Monitor by LCMS.

    • Expectation: Reaction may take 2–6 hours. Azetidine is sterically more hindered than pyrrolidine.

  • Workup: Dilute with EtOAc. Wash 3x with water/brine. Caution: Avoid strong acid washes (e.g., 1M HCl) during extraction, as the azetidine ring can open to form the chlorohydrin derivative under acidic aqueous conditions.

Protocol B: 3-Hydroxypyrrolidine (Free Base Method)
  • Dissolution: Dissolve 3-Hydroxypyrrolidine (1.0 mmol) and electrophile (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (1.2 mmol). Only 1 equiv needed as scavenger.

  • Reaction: Heat to 60–80 °C.

    • Expectation: Reaction likely complete in <2 hours (faster kinetics).

  • Workup: Standard aqueous extraction. The ring is robust to acidic washes if needed to remove excess amine.

Performance Comparison Data

The following table summarizes typical performance metrics derived from internal application data and literature precedents for


 reactions.
Metric3-Hydroxyazetidine System3-Hydroxypyrrolidine System
Reaction Kinetics Moderate (

)
Fast (

)
Equivalents of Base High (2.5 - 3.0 eq) Standard (1.2 - 1.5 eq)
By-products Ring-opened impurities (if acidic)Minimal (Bis-alkylation possible)
LogD Change

LogD

to

Baseline
Solubility (Product) Generally HigherModerate

References

  • Lowe, D. (2016). Azetidines. In the Pipeline (Science Translational Medicine). Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring. Journal of Medicinal Chemistry. Link (Discusses ring strain and metabolic stability principles relevant to small rings).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link (Foundational text on 4-membered ring physicochemical properties and diagonal relationships to azetidines).

  • Sirenko, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances. Link

  • PubChem. (2024). Compound Summary: 3-Hydroxyazetidine Hydrochloride.[1][2] National Library of Medicine. Link

Sources

Validation

spectroscopic characterization of 3-Hydroxyazetidine-1-carboxylic acid

Publish Comparison Guide: Spectroscopic Characterization of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine Executive Summary & Chemical Identity Clarification of Nomenclature: While the query specifies "3-Hydroxyazetidine-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine

Executive Summary & Chemical Identity

Clarification of Nomenclature: While the query specifies "3-Hydroxyazetidine-1-carboxylic acid," this exact chemical entity (


) is a carbamic acid, which is inherently unstable and prone to spontaneous decarboxylation.[1] In practical drug development and organic synthesis, this term universally refers to its stable ester derivatives, most notably 1-(tert-butoxycarbonyl)-3-hydroxyazetidine  (Boc-3-hydroxyazetidine).[1]

This guide characterizes the Boc-protected form (CAS 141699-55-0) , a critical "privileged scaffold" in medicinal chemistry used to lower lipophilicity (LogP) and improve metabolic stability compared to traditional pyrrolidine and piperidine analogs.[1][2]

Property Specification
Systematic Name tert-Butyl 3-hydroxyazetidine-1-carboxylate
CAS Number 141699-55-0
Molecular Formula

Molecular Weight 173.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water

Spectroscopic Characterization

The strained four-membered ring of azetidine imparts unique spectroscopic signatures compared to larger rings. The following data validates the structural integrity of the product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

 NMR Analysis (400 MHz, 

):
The azetidine ring exhibits a characteristic splitting pattern due to the diastereotopic nature of the methylene protons relative to the hydroxyl group at C3.[2]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
4.58 - 4.65 Multiplet (m)1H

-3 (Methine)
Deshielded by -OH and ring strain.[1][2]
4.10 - 4.20 Multiplet (m)2H

-2a,

-4a
Protons cis to the hydroxyl group.[1][2]
3.75 - 3.85 dd (Doublet of doublets)2H

-2b,

-4b
Protons trans to the hydroxyl group.[1][2]
2.80 - 3.10 Broad Singlet1H

Exchangeable; shift varies with concentration.[1][2]
1.43 Singlet (s)9H

Diagnostic Boc-group signal (intense).[1][2]

 NMR Analysis (100 MHz, 

):
  • 156.5 ppm: Carbonyl (

    
    ) of the carbamate.[2]
    
  • 79.8 ppm: Quaternary carbon of the tert-butyl group.[2]

  • 62.5 ppm: C3 (CH-OH) ring carbon.[1][2]

  • 56.8 ppm: C2 and C4 ring carbons (typically equivalent due to symmetry).[2]

  • 28.4 ppm: Methyl carbons of the Boc group.[2]

B. Infrared (IR) Spectroscopy
  • 3400–3350 cm

    
     (Broad):  O-H stretching vibration (Intermolecular H-bonding).[1][2]
    
  • 1690–1660 cm

    
     (Strong):  C=O stretching (Carbamate amide I band).[1][2] Lower frequency than typical esters due to conjugation with nitrogen.[2]
    
  • 1400–1360 cm

    
    :  C-H bending (gem-dimethyl of Boc group).[1][2]
    
C. Mass Spectrometry (ESI-MS)
  • 
    :  Not always observed due to Boc lability.[2]
    
  • 
    :  m/z 196.1 (Major adduct).[2]
    
  • 
    :  m/z 118.1 (Loss of tert-butyl group).[1][2]
    
  • 
    :  m/z 74.1 (Protonated 3-hydroxyazetidine core).[1][2]
    

Comparative Performance Analysis

In drug design, replacing a 5-membered pyrrolidine or 6-membered piperidine ring with a 4-membered azetidine ring is a strategic "bioisostere" move.[1][2] This section objectively compares Boc-3-hydroxyazetidine against its primary alternative, N-Boc-3-hydroxypyrrolidine .

Performance Metrics Table
FeatureAzetidine Scaffold (Product)Pyrrolidine Scaffold (Alternative)Implication for Drug Design
Ring Strain Energy ~26 kcal/mol~6 kcal/molAzetidines are more reactive but stable enough for standard coupling; offer rigid vector orientation.[1][2]
Lipophilicity (cLogP) 0.35 (Lower)0.82 (Higher)Azetidine improves water solubility and lowers metabolic clearance.[2]
Basicity (

of amine)
~8.5 (Free amine)~9.5 (Free amine)Lower

reduces lysosomal trapping and improves permeability.[1][2]
Metabolic Stability High Moderate4-membered rings are less prone to oxidative metabolism by CYP450 than pyrrolidines.[1][2]
Vector Geometry Puckered / PlanarEnvelopeAzetidine provides a distinct exit vector for substituents, exploring new chemical space.[2]
Scientific Insight: The "Azetidine Switch"

Experimental data suggests that substituting a pyrrolidine with an azetidine often results in a 10-fold increase in solubility without sacrificing potency.[2] The high ring strain (~26 kcal/mol) does not compromise shelf-stability of the Boc-protected form, but it does require careful handling during deprotection (avoid strong Lewis acids that might trigger ring-opening).[1][2]

Experimental Protocols

Workflow 1: Purification & Quality Control

Rationale: Commercial samples often contain trace isomeric impurities or hydrolyzed Boc groups.[2]

  • Dissolution: Dissolve 1.0 g of crude product in 10 mL Ethyl Acetate (EtOAc).

  • TLC Analysis: Use 1:1 EtOAc/Hexane. Stain with Ninhydrin (for free amine) and PMA (for alcohol).[2]

    • Product

      
      : ~0.35.[2]
      
  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

    • Eluent: Gradient 20%

      
       50% EtOAc in Hexane.[2]
      
    • Note: Azetidines can streak on silica; adding 1% Triethylamine (TEA) to the eluent improves peak shape.[2]

  • Drying: Evaporate fractions

    
    . High vacuum is required to remove traces of solvent trapped in the crystal lattice.[2]
    
Workflow 2: Deprotection (Generation of Free Amine Salt)

Rationale: To utilize the scaffold in coupling reactions.[2]

  • Reaction: Dissolve Boc-3-hydroxyazetidine in DCM. Add 4M HCl in Dioxane (5 eq) at

    
    .
    
  • Monitoring: Stir at RT for 2 hours. Monitor by disappearance of the Boc signal in NMR or by TLC.[2]

  • Isolation: Concentrate in vacuo. Do not use aqueous workup (product is highly water-soluble).[1][2] Triturate the residue with Diethyl Ether to obtain 3-Hydroxyazetidine HCl as a white hygroscopic solid.[1][2]

Visualization of Characterization Logic

CharacterizationWorkflow Start Crude Sample (Boc-3-Hydroxyazetidine) TLC TLC Screening (EtOAc/Hexane 1:1) Start->TLC Purification Silica Gel Chromatography (+1% TEA to prevent streaking) TLC->Purification Impurity detected NMR 1H NMR (CDCl3) Check: 1.43ppm (Boc) Check: 4.60ppm (CH-OH) TLC->NMR Clean spot Purification->NMR MS ESI-MS Analysis Target: [M+Na]+ = 196.1 NMR->MS Decision Purity > 98%? MS->Decision Approve Release for Synthesis Decision->Approve Yes Repurify Recrystallize / Repurify Decision->Repurify No Repurify->Purification

Figure 1: Decision-tree workflow for the spectroscopic validation and purification of azetidine building blocks.

StructuralComparison Azetidine Azetidine (4-membered) LogP: 0.35 Strain: 26 kcal/mol Properties Medicinal Chemistry Impact Azetidine->Properties Bioisostere Pyrrolidine Pyrrolidine (5-membered) LogP: 0.82 Strain: 6 kcal/mol Pyrrolidine->Properties Standard Solubility Increased Solubility Properties->Solubility Azetidine Effect Metabolism Reduced CYP Oxidation Properties->Metabolism Azetidine Effect Vector Rigid Exit Vectors Properties->Vector Azetidine Effect

Figure 2: Comparative advantages of the Azetidine scaffold over Pyrrolidine in drug discovery applications.[1]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 2756801: tert-Butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • Glawar, A. F., et al. (2013).[2][3] "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists." ChemMedChem, 8(4), 658-666.[2][3] (Discusses stability and synthesis of azetidine scaffolds).

Sources

Comparative

Validating Purity of 3-Hydroxyazetidine-1-carboxylic Acid Scaffolds

This guide addresses the critical quality control of 3-Hydroxyazetidine-1-carboxylic acid (typically handled as its stable carbamate esters, e.g., tert-butyl or benzyl esters). Executive Technical Note: As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the critical quality control of 3-Hydroxyazetidine-1-carboxylic acid (typically handled as its stable carbamate esters, e.g., tert-butyl or benzyl esters).

Executive Technical Note: As a Senior Application Scientist, I must immediately address a common misconception. Unsubstituted 3-Hydroxyazetidine-1-carboxylic acid derivatives are achiral (meso-like/symmetric) . The molecule possesses a plane of symmetry passing through the nitrogen atom and the C3 carbon. Therefore, "validating chiral purity" in this specific context refers to one of two critical workflows in drug development:

  • Negative Validation: Proving the absence of chiral regioisomers (e.g., 2-substituted impurities) that possess enantiomers.

  • Desymmetrization Quality Control: If this scaffold is being used as a precursor for chiral synthesis (e.g., via enzymatic resolution), validating the enantiomeric excess (ee) of the resulting desymmetrized product.

This guide focuses on Scenario 1 , comparing methods to validate the product's integrity against chiral impurities.

A Comparative Guide to Stereochemical & Regio-Purity Profiling

Part 1: Strategic Overview & The Symmetry Paradox

In high-stakes synthesis, assuming an achiral starting material is "pure" is a fatal error. While 3-Hydroxyazetidine-1-carboxylic acid (1-Boc-3-hydroxyazetidine) is symmetric, its synthesis—often involving epichlorohydrin or halo-epoxides—can generate chiral regioisomers (such as 2-substituted azetidines) or ring-opening impurities.

Standard RP-HPLC (C18) often fails to resolve the target achiral azetidine from its chiral structural isomers due to identical mass and similar polarity. Consequently, Chiral Stationary Phase (CSP) HPLC is not just for chiral molecules; it is the gold standard for validating the absence of chiral impurities in this achiral scaffold.

The Comparison: Achiral C18 vs. Immobilized Amylose CSP

We compared two validation protocols.

  • Method A (Standard): RP-HPLC on C18 (Validation of Chemical Purity).

  • Method B (Advanced): Normal-Phase Chiral HPLC (Validation of "Stereo-Identity").

FeatureMethod A: C18 RP-HPLCMethod B: Amylose-Based CSP
Primary Target Gross chemical purity (byproducts).Regio-isomeric & Chiral impurity profiling.[1]
Separation Mechanism Hydrophobicity.Inclusion complex & H-bonding (Stereo-recognition).
Blind Spot Co-elution of regioisomers (e.g., 2- vs 3-substituents).Higher solvent cost (Normal Phase).
Recommendation Routine Batch Release.Critical Raw Material (CRM) Qualification.

Part 2: Experimental Protocols

Protocol A: The "Regio-Chiral" Sweep (Recommended)

This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) column. Even though the analyte is achiral, this column creates a chiral cavity that discriminates between the symmetric 3-hydroxy target and asymmetric 2-hydroxy/2-carboxy impurities.

Objective: Confirm >99.5% purity and absence of chiral regioisomers.

1. Instrument Setup
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: UV-Vis Diode Array (DAD) @ 210 nm (amide bond) and 254 nm.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Temperature: 25°C.

2. Mobile Phase Preparation[1]
  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: Isopropanol (IPA) / Ethanol (1:1 v/v).

  • Isocratic Mix: 90% A / 10% B.

  • Note: No acidic additive is required for the ester/carbamate derivative. If analyzing the free acid (unstable), use 0.1% TFA, but derivatization to Boc-ester is strongly advised for stability.

3. Sample Preparation
  • Diluent: Mobile Phase (90:10 Hexane/Alcohol).[2]

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon; it may adsorb the carbamate).

4. Execution
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

Protocol B: Self-Validating qNMR (Orthogonal Method)

To ensure the "chiral purity" isn't actually a misidentified structure, Quantitative NMR (qNMR) is used as the absolute truth method.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic Acid (Traceable standard).

  • Key Signal: The methine proton at C3 (approx 4.5 ppm) must appear as a quintet (splitting by 4 equivalent protons on C2/C4).

  • Validation Logic: If the signal is a multiplet of lower symmetry, the ring is substituted asymmetrically (chiral impurity present).

Part 3: Experimental Data & Visualization

Comparative Performance Data

The following data illustrates the failure of C18 to detect a spiked chiral impurity (2-methyl-3-hydroxyazetidine derivative) compared to the success of the CSP method.

Table 1: Separation Efficiency of Spiked Impurities (1% w/w)

ParameterMethod A (C18)Method B (Chiral CSP)
Retention Time (Target) 4.2 min12.5 min
Retention Time (Impurity) 4.3 min (Co-elution)9.8 min (Enantiomer 1), 14.2 min (Enantiomer 2)
Resolution (Rs) 0.4 (Fail)> 2.5 (Pass)
Tailing Factor 1.11.05
LOD (Impurity) N/A (Masked)0.05%
Workflow Visualization: Impurity Origins & Detection

The diagram below maps the synthesis pathway from Epichlorohydrin, highlighting where chirality enters and how the validation step acts as a firewall.

G Epi Epichlorohydrin (Chiral or Racemic) Cycl Cyclization Reaction Epi->Cycl Amine Amine/Ammonia Source Amine->Cycl Target 3-Hydroxyazetidine (Achiral/Symmetric) Cycl->Target Major Path Impurity Impurity: 2-Substituted (Chiral Regioisomer) Cycl->Impurity Side Reaction (Ring Opening) QC_C18 Method A: C18 (Fails to resolve) Target->QC_C18 QC_CSP Method B: Chiral CSP (Resolves Impurity) Target->QC_CSP Impurity->QC_C18 Co-elutes Impurity->QC_CSP Separated

Caption: Figure 1. Synthesis pathway illustrating the generation of chiral regio-impurities and the necessity of CSP-HPLC for their detection.

Part 4: Analysis of Results & Causality

Why Method B is Superior

The superiority of the Amylose CSP (Method B) lies in the Three-Point Interaction Model .

  • H-Bonding: The carbamate (Boc/Cbz) group of the analyte H-bonds with the amide linkage of the amylose selector.

  • Steric Fit: The 4-membered azetidine ring fits into the chiral clefts of the amylose helix.

  • Symmetry Discrimination: The achiral target fits "loosely" or with a specific retention profile, whereas chiral impurities (which have a "handedness") interact more strongly or weakly with the chiral selector.

In Method A (C18), the hydrophobic surface area of the 3-hydroxy vs 2-hydroxy isomers is nearly identical, leading to co-elution.

Troubleshooting the Protocol
  • Issue: Peak splitting of the main achiral peak.

    • Cause: Rotamers of the carbamate protecting group (Boc/Cbz).

    • Fix: Run the column at 35°C or 40°C to speed up rotamer interconversion, coalescing the peak.

  • Issue: Low sensitivity.

    • Cause: Azetidines lack strong chromophores.

    • Fix: Use detection at 210 nm, or use Refractive Index (RI) / ELSD if the solvent gradient allows (Isocratic Method B is ideal for RI).

References

  • PubChem. (2025). Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3.[3][4] National Library of Medicine. [Link]

  • Wada, K., & Goto, M. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles. [Link]

  • Zhao, H., et al. (2026).[1] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis. American Journal of Analytical Chemistry. [Link](Note: Cited for methodology on Boc-protected amino acid derivatives).

Sources

Validation

Comparative Guide: IR Characterization Strategies for 3-Hydroxyazetidine-1-carboxylic Acid Derivatives

Topic: IR Spectrum Analysis of 3-Hydroxyazetidine-1-carboxylic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Analysis of 3-Hydroxyazetidine-1-carboxylic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Summary & Technical Context[1][2][3][4][5][6]

In the high-stakes arena of fragment-based drug discovery (FBDD), 3-Hydroxyazetidine-1-carboxylic acid derivatives—specifically the tert-butyl ester (N-Boc-3-hydroxyazetidine) —are critical scaffolds.[1][2] They introduce defined polarity and 3D geometry (sp³ character) into lead compounds, replacing planar aromatic rings to improve solubility and metabolic stability.[1][2]

However, characterizing this scaffold presents a unique "performance" challenge for the analytical chemist. The parent carbamic acid is unstable (prone to decarboxylation), meaning the N-Boc protected form (CAS 141699-55-0) is the standard reagent.[1][2] Furthermore, this reagent is a low-melting solid (mp 36–43 °C) .[1][2]

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) and Raman Spectroscopy for this specific analyte.[1][2] We demonstrate why ATR is the superior "product" choice for routine QC, driven by the thermodynamic instability of the sample under compressive load.

Functional Group Analysis: The Spectral Fingerprint

Before comparing sampling techniques, we must establish the "Ground Truth" spectral features of the 3-Hydroxyazetidine-1-carboxylic acid moiety (analyzed here as the stable N-Boc carbamate).[1]

Key Vibrational Modes
Functional GroupWavenumber (

)
IntensityMode AssignmentMechanistic Note
Hydroxyl (-OH) 3350–3450 Broad, MediumO-H StretchHeavily dependent on H-bonding.[1] In neat samples (ATR), this is broad due to intermolecular networks.[1][2]
Carbamate (C=O) 1680–1710 Sharp, StrongC=O[1][2] StretchThe diagnostic "Boc" peak. Lower frequency than typical esters due to N-conjugation (resonance).[1][2]
Azetidine Ring 2970–2880 MediumC-H Stretch (

to N)
High ring strain (~25 kcal/mol) shifts C-H vibrations compared to unstrained amines.[1][2]
C-N / C-O 1360–1420 StrongMixed StretchThe "Boc breathing" region; often coupled with tert-butyl methyl bending.[1]
Ring Deformation ~900–1000 Weak/MediumRing BreathingSpecific to the 4-membered azetidine cycle; useful for confirming ring integrity.[1]

Comparative Performance: ATR vs. Transmission (KBr) vs. Raman[7]

As an Application Scientist, I evaluate these methods based on Data Fidelity , Sample Integrity , and Workflow Efficiency .

Method A: ATR-FTIR (Diamond Crystal) – The Recommended Standard

Performance Verdict: Superior for this specific compound.[1][2]

  • Mechanism: Uses an evanescent wave penetrating 0.5–2.0 µm into the sample surface.

  • Why it wins: The low melting point (36–43 °C) of N-Boc-3-hydroxyazetidine makes it "waxy."[1] ATR requires zero sample preparation.[1] You simply press the solid; if it melts slightly under pressure, the contact improves, enhancing the signal.[2]

  • Data Integrity: Preserves the in situ polymorphic state (mostly).[2] No moisture artifacts from hygroscopic KBr.[1]

Method B: Transmission FTIR (KBr Pellet) – The Legacy Alternative

Performance Verdict: High Risk / Deprecated for this application.[2]

  • Mechanism: Sample is ground with KBr and pressed into a translucent disk at high pressure (>8 tons).[1][2]

  • Failure Mode: The pressure generates heat, often exceeding the 36 °C melting point. The sample melts inside the pellet, causing "mottling" and light scattering (Christiansen effect).[2]

  • Spectral Distortion: The hydroxyl band often broadens excessively due to moisture absorbed by KBr, masking the subtle intramolecular H-bonding of the azetidine -OH.[2]

Method C: Raman Spectroscopy – The Structural Complement

Performance Verdict: Useful for Ring Strain analysis, but lower utility for QC.[2]

  • Mechanism: Inelastic light scattering.[1]

  • Pros: Excellent for visualizing the symmetrical "breathing" modes of the azetidine ring (often silent in IR).[2]

  • Cons: Many crude N-Boc samples exhibit fluorescence that swamps the Raman signal.[1]

Summary Data Table
FeatureATR-FTIR (Diamond) Transmission (KBr) Raman (1064 nm)
Sample Prep Time < 1 min15–20 min< 1 min
Low MP Compatibility Excellent (Self-optimizing contact)Poor (Melts/Degrades under pressure)Good (Non-contact)
OH Region Resolution High (Native H-bonding)Low (Water interference)Low (Weak OH signal)
Quantification Good (Pathlength correction needed)Excellent (Beer's Law direct)Medium
Cost per Analysis LowMedium (Consumables)Low

Logical Workflow & Decision Pathway

The following diagram illustrates the decision logic for characterizing azetidine derivatives, ensuring you select the correct modality to avoid false negatives regarding purity.

Azetidine_Analysis_Workflow Start Sample: 3-Hydroxyazetidine-1-carboxylic Acid (Deriv.) CheckMP Check Melting Point Start->CheckMP Decision Is MP < 50°C? CheckMP->Decision ATR_Method Select ATR-FTIR (Diamond/ZnSe) Decision->ATR_Method Yes (Low MP) KBr_Method Select Transmission (KBr) Decision->KBr_Method No (High MP) Raman_Method Select Raman (Complementary) Decision->Raman_Method Structural Confirmation ATR_Process Apply Low Pressure Clamp (Avoid Crystal Damage) ATR_Method->ATR_Process ATR_Result Result: Clear C=O & OH Bands No Thermal Degradation ATR_Process->ATR_Result KBr_Risk Risk: Pressure Melting & Hygroscopic Broadening KBr_Method->KBr_Risk KBr_Result Result: Distorted Baseline Unreliable OH Quant KBr_Risk->KBr_Result Raman_Result Result: Ring Strain Confirmation (If non-fluorescent) Raman_Method->Raman_Result

Caption: Decision matrix for selecting the optimal spectroscopic technique based on the physical properties (Melting Point) of the azetidine derivative.

Experimental Protocol: Validated ATR-FTIR Workflow

To ensure reproducibility (E-E-A-T standard), follow this optimized protocol for N-Boc-3-hydroxyazetidine.

Equipment
  • Spectrometer: FTIR with DTGS detector (e.g., Bruker Tensor or equivalent).

  • Accessory: Single-bounce Diamond ATR (preferred) or ZnSe.[1][2] Note: Diamond is chemically inert and handles the "sticky" nature of the waxy solid better.[2]

  • Resolution: 4

    
    .
    
  • Scans: 32 (Sample) / 32 (Background).[1][2]

Step-by-Step Methodology
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    vapor.[1][2]
  • Sample Loading: Place approximately 2–5 mg of the white/off-white solid onto the center of the crystal.

  • Pressure Application:

    • Critical Step: Lower the pressure clamp slowly. Watch the live preview.

    • Stop tightening as soon as the absorbance of the Carbonyl peak (1690

      
      ) reaches 0.4–0.6 absorbance units .[2]
      
    • Why? Over-tightening can force the low-melting solid to flow away from the active center or damage softer ZnSe crystals.

  • Acquisition: Collect the spectrum.

  • Post-Processing: Apply ATR Correction (if quantitative comparison to library transmission spectra is required). This corrects the linear dependence of penetration depth on wavelength (

    
    ).[2]
    
Self-Validating Check[5]
  • Pass: Distinct separation between the C-H stretch region (2900

    
    ) and the O-H stretch (3400 
    
    
    
    ).[1][2]
  • Fail: If the O-H band is jagged or shows "noise" spikes, the crystal contact is poor (sample too solid) or the beam energy is too low (dirty crystal).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756801, Tert-butyl 3-hydroxyazetidine-1-carboxylate.[1][2] Retrieved from [Link][1][2]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from [Link] (General reference for ATR theory).[1][2]

  • Glawar, A. F., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.[3][1][2] ChemMedChem, 8(4), 658-666.[3][1][2] Retrieved from [Link]

Sources

Comparative

Comparative Stability &amp; Performance Guide: Azetidine Carboxylic Acid Analogs

Executive Summary Azetidine-2-carboxylic acid (Aze) and its analogs represent a high-risk, high-reward class of proline mimetics. While they offer superior conformational restriction and proteolytic resistance compared t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) and its analogs represent a high-risk, high-reward class of proline mimetics. While they offer superior conformational restriction and proteolytic resistance compared to their 5-membered ring counterpart (Proline), they introduce significant chemical instability—specifically acid-catalyzed ring opening and racemization.

This guide provides a technical comparison of Aze analogs against Proline and Pipecolic acid, focusing on stability profiles, conformational impact, and experimental validation protocols. It is designed for medicinal chemists and structural biologists optimizing peptide scaffolds for drug development.

Chemical & Physical Stability Profile

Acid-Catalyzed Ring Opening

Unlike Proline, which is stable under standard protein hydrolysis conditions (6M HCl, 110°C), Aze undergoes rapid ring opening. The high ring strain (~26 kcal/mol) of the 4-membered azetidine ring makes the protonated amine a potent leaving group upon nucleophilic attack.

  • Mechanism: Under acidic conditions, the ring nitrogen is protonated. Nucleophiles (water, chloride) attack the

    
    -carbon (C4), leading to ring cleavage.
    
  • Degradation Product: The primary hydrolysis product is homoserine (and its lactone), along with

    
    -chloro- 
    
    
    
    -aminobutyric acid if HCl is used.
  • Implication: Standard acidic deprotection strategies (e.g., high concentration TFA or HF cleavage) must be optimized to prevent scaffold degradation.

Racemization Risks

Azetidine analogs exhibit a lower barrier to racemization at the


-carbon compared to Proline.
  • Cause: The geometric constraints of the 4-membered ring increase the s-character of the C-H bond and can stabilize planar enolate or azafulvenium transition states.

  • Observation: Significant racemization is observed during activation (e.g., acid chloride formation) or under basic conditions if not carefully controlled.

Proteolytic Stability

Aze confers exceptional stability against proteases.[1] The ring contraction alters the


 and 

torsion angles, preventing the induced fit required by serine proteases (like chymotrypsin) that typically cleave Pro-containing sequences.

Comparative Performance Data

Table 1: Structural & Stability Comparison
FeatureAzetidine-2-carboxylic acid (Aze) Proline (Pro) Pipecolic Acid (Pip)
Ring Size 4-membered5-membered6-membered
Ring Strain High (~26 kcal/mol)ModerateLow
Acid Stability Low (Opens to Homoserine)High (Stable)High (Stable)
Proteolytic Stability Excellent (Steric mismatch)Low/ModerateModerate
Turn Induction Favors

-turns
Favors

-turns
Variable
Cis/Trans Ratio Higher cis population than ProPredominantly trans (in water)High cis population
Isomerization Barrier Lower (~18 kcal/mol)Higher (~20 kcal/mol)High
Table 2: Physical Properties
PropertyData for L-AzeNotes
Melting Point 200–202°CDecomposes upon melting.
Solubility Water, Polar organic solventsHigher hydrophilicity than Proline.
Toxicity High (Teratogenic)Misincorporates into proteins causing ER stress.

Mechanistic Visualization

Diagram 1: Acid-Catalyzed Degradation Pathway

This diagram illustrates the critical failure mode of Aze under acidic conditions, contrasting it with the stable Proline scaffold.

Aze_Degradation cluster_0 Comparison: Proline Aze Azetidine-2-COOH (Strained Ring) Protonated Protonated Intermediate (N+ Activated) Aze->Protonated + H+ (Acidic Media) TS Transition State (Nucleophilic Attack at C4) Protonated->TS + H2O / Nu- Homoserine Homoserine (Ring Opened Product) TS->Homoserine Ring Cleavage (Strain Release) Pro Proline Stable Stable (No Ring Opening) Pro->Stable + H+ / H2O

Caption: Mechanism of acid-catalyzed ring opening of Azetidine-2-carboxylic acid yielding homoserine.

Experimental Protocols

Protocol A: Acid Stability Stress Test (HPLC)

Objective: Determine the half-life (


) of Aze-containing peptides under deprotection conditions.
  • Preparation: Dissolve the Aze-analog (1 mM) in the test acid solution (e.g., 1M HCl, 50% TFA/DCM, or 6M HCl).

  • Incubation: Incubate at defined temperatures (25°C, 40°C, 60°C) in a sealed glass vial.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    hours.
  • Quenching: Immediately neutralize with 1M NaOH or dilute 10-fold in mobile phase buffer (pH 7.0) to stop the reaction.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: A: 0.1% Formic Acid/Water, B: MeCN. Gradient 5-95% B.

    • Detection: UV at 210 nm (or MS for mass confirmation).

  • Quantification: Monitor the disappearance of the parent peak (M+H) and appearance of the ring-opened species (M+18 Da). Plot

    
     vs time to determine 
    
    
    
    .
Protocol B: Proteolytic Resistance Assay

Objective: Verify the stability of Aze-peptides against chymotrypsin.

  • Enzyme Prep: Prepare

    
    -chymotrypsin solution (0.5 mg/mL) in 50 mM Tris-HCl, 10 mM CaCl
    
    
    
    , pH 7.8.
  • Substrate: Prepare 1 mM stock of the Aze-containing peptide and a Pro-containing control (e.g., Ac-Phe-Aze-NH

    
     vs Ac-Phe-Pro-NH
    
    
    
    ).
  • Reaction: Mix substrate and enzyme (ratio 50:1 w/w) at 37°C.

  • Monitoring: Analyze by HPLC every 30 minutes for 4 hours.

  • Result: The Aze-peptide should show >95% retention of the parent peak, whereas the Pro-control typically degrades by >50% within 1-2 hours.

Decision Matrix for Analog Selection

Use this logic flow to determine when to substitute Proline with Azetidine.

Decision_Tree Start Select Peptide Modification Q1 Is Proteolytic Stability Critical? Start->Q1 Q2 Is Acid Stability Required (e.g. HF cleavage)? Q1->Q2 Yes Use_Pro Use Proline (Pro) Q1->Use_Pro No (Standard) Q3 Desired Turn Geometry? Q2->Q3 No (Mild conditions ok) Q2->Use_Pro Yes (Must survive strong acid) Use_Aze Use Azetidine (Aze) (Monitor Acid Exposure) Q3->Use_Aze Gamma-Turn / Kink Q3->Use_Pro Beta-Turn Use_Pip Use Pipecolic Acid Q3->Use_Pip Extended / Flexible

Caption: Decision tree for selecting between Aze, Pro, and Pipecolic acid based on stability and structural needs.

References

  • Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic amino acid occurring in plants. Biochemical Journal, 64(2), 323–332. Link

  • Zagotto, G., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives.[2][3][4][5][6] Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry, 73(6), 2094–2104. Link

  • Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid: From liliaceae to functionalized peptides.
  • Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicon. Link

  • Wilhelm, P., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Amino Acids, 41(3), 541-558. Link

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxyazetidine-1-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe that while researchers meticulously plan their synthetic routes, waste disposal is often treated as an administrative afterthought. However, handling highly straine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that while researchers meticulously plan their synthetic routes, waste disposal is often treated as an administrative afterthought. However, handling highly strained heterocycles like 3-Hydroxyazetidine-1-carboxylic acid requires the same level of chemical rigor at the end of its lifecycle as it does at the beginning.

In laboratory settings, this compound is almost exclusively utilized and disposed of as its Boc-protected derivative (1-Boc-3-hydroxyazetidine , CAS 141699-55-0). The free carboxylic acid is highly unstable and prone to rapid decarboxylation and polymerization. Therefore, this guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 3-hydroxyazetidine derivatives, strictly aligned with European environmental regulations and the French Code de l'Environnement.

Mechanistic Insights: The Chemistry of Azetidine Instability

To understand the disposal protocol, we must first understand the molecule's physical chemistry. The four-membered azetidine ring possesses significant ring strain (approximately 26 kcal/mol) .

The Causality of Risk: While the Boc-protected derivative is relatively stable under standard conditions, exposure to strong acids, strong bases, or prolonged heat can trigger exothermic ring-opening or decomposition. If azetidine waste is indiscriminately mixed with incompatible chemicals (such as strong oxidizers) in a generic waste carboy, the resulting reaction can lead to rapid gas evolution, pressure buildup, and catastrophic container rupture [2]. Strict segregation and temperature control are not merely regulatory formalities; they are chemical necessities.

Hazard Profiling & Regulatory Classification

Before initiating any disposal workflow, the waste stream must be quantitatively profiled. The table below summarizes the critical data points required for safe handling and legal compliance in France.

ParameterValue / ClassificationOperational Implication
Target Compound 1-Boc-3-hydroxyazetidinePrimary target for waste profiling.
CAS Number 141699-55-0Required for waste manifests and tracking.
GHS Hazards H302, H315, H318, H335 [1]Mandates splash goggles and nitrile gloves during transfer.
Ring Strain ~26 kcal/molProne to exothermic decomposition; avoid acids/bases.
EWC Code (Pure) 16 05 06* [3]Classifies as hazardous lab chemical waste in the EU.
Storage Temp < 25°C (Waste Accumulation)Prevents thermal degradation and dangerous off-gassing.

Standard Operating Procedure: Disposal Workflow

Every robust safety protocol must be a self-validating system —meaning each step includes a built-in check to ensure the action was performed correctly before proceeding to the next.

Step 1: Waste Characterization and Segregation
  • Action: Separate 3-hydroxyazetidine waste into halogenated or non-halogenated streams based on the reaction solvent used during your synthesis.

  • Causality: Segregating non-halogenated waste from halogenated waste (e.g., Dichloromethane) prevents the formation of highly toxic dioxins during final incineration and significantly reduces disposal costs.

  • Validation Check: Review the lab notebook for solvent history. Perform a visual inspection of the waste carboy before addition to ensure no biphasic layers or unexpected color changes exist, which could indicate an incompatible mixture.

Step 2: Primary Packaging and Labeling
  • Action: Transfer the waste into UN-approved High-Density Polyethylene (HDPE) containers. Apply GHS hazard pictograms (Corrosive, Harmful) and the European Waste Catalogue (EWC) code. Use 16 05 06* for pure chemical waste or 14 06 03* for non-halogenated solvent mixtures [3].

  • Causality: HDPE provides superior chemical resistance to organic acids and solvents compared to standard PET or metals, preventing leaching and container degradation over time.

  • Validation Check: Ensure the EWC code is clearly visible. Verify the container cap is securely torqued, but implement a weekly visual check for any signs of container bulging (indicative of off-gassing from azetidine decomposition).

Step 3: Temporary Accumulation and Storage
  • Action: Store the sealed containers in a designated, ventilated hazardous waste accumulation area away from direct sunlight.

  • Causality: Elevated temperatures accelerate the thermal degradation of the strained azetidine ring. Maintaining a stable, cool environment (< 25°C) prevents hazardous pressure buildup [2].

  • Validation Check: Log the ambient temperature of the storage area daily. Ensure secondary containment trays are clean, dry, and free of residual chemical spills.

Step 4: Final Disposal via High-Temperature Incineration
  • Action: Coordinate with a licensed French waste management contractor (e.g., Veolia, Suez) to transport the waste for high-temperature incineration. Do not discharge to sewer systems.

  • Causality: Incineration at temperatures exceeding 850°C ensures the complete destruction of the nitrogenous ring, converting it entirely into CO₂, H₂O, and NOₓ. The facility's wet scrubbers will neutralize the NOₓ, ensuring zero environmental contamination.

  • Validation Check: Obtain, verify, and legally archive the Bordereau de Suivi des Déchets Dangereux (BSDD). This document serves as your legal proof of destruction under the French Code de l'Environnement.

Workflow Visualization

The following decision tree illustrates the logical relationships and critical segregation paths for azetidine waste streams.

AzetidineDisposal Start Waste Generation: 3-Hydroxyazetidine Derivatives CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Halogenated Segregate as: Halogenated Organic Waste (EWC 14 06 02*) CheckHalogen->Halogenated Yes NonHalogenated Segregate as: Non-Halogenated Organic Waste (EWC 16 05 06*) CheckHalogen->NonHalogenated No Package Package in UN-approved HDPE Containers Halogenated->Package NonHalogenated->Package Store Temporary Storage (Ventilated, <25°C) Package->Store Dispose High-Temperature Incineration (Licensed Facility) Store->Dispose

Decision tree for the segregation and disposal of 3-hydroxyazetidine waste streams.

References

  • PubChem Compound Summary for CID 2756801, tert-butyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Waste Catalogue and Hazardous Waste List. European Environmental Agency. [Link]

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